Paricalcitol
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18(8-9-19(2)26(3,4)30)24-12-13-25-21(7-6-14-27(24,25)5)11-10-20-15-22(28)17-23(29)16-20/h8-11,18-19,22-25,28-30H,6-7,12-17H2,1-5H3/b9-8+,21-11+/t18-,19+,22-,23-,24-,25+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKAHTKRCLCHEA-UBFJEZKGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048640 | |
| Record name | Paricalcitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Paricalcitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015046 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.80e-03 g/L | |
| Record name | Paricalcitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015046 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
White, crystalline powder | |
CAS No. |
131918-61-1 | |
| Record name | Paricalcitol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131918-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paricalcitol [USAN:USP:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131918611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Paricalcitol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00910 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Paricalcitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1R,3R,7E,17β)-17-[(1R,2E,4S)-5-hydroxy-1,4,5-trimethylhex-2-en-1-yl]-9,10-secoestra-5,7-diene-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PARICALCITOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6702D36OG5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PARICALCITOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7360 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Paricalcitol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015046 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Paricalcitol and the Vitamin D Receptor: A Technical Guide to Binding Affinity and Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paricalcitol (19-nor-1α,25-dihydroxyvitamin D2) is a synthetic analog of calcitriol, the active form of vitamin D. It is a selective vitamin D receptor (VDR) activator developed to manage secondary hyperparathyroidism in patients with chronic kidney disease, offering a therapeutic advantage by minimizing hypercalcemia and hyperphosphatemia. This technical guide provides an in-depth analysis of the binding affinity of this compound to the VDR, details the experimental protocols for its characterization, and elucidates the key signaling pathways it modulates. All quantitative data are presented in structured tables, and complex biological and experimental processes are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction: this compound as a Selective VDR Activator
The biological effects of vitamin D are primarily mediated through the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of numerous genes involved in calcium and phosphate homeostasis, bone metabolism, immune function, and cellular proliferation and differentiation.[1] this compound is a second-generation, selective VDR activator designed to elicit specific therapeutic responses with an improved safety profile compared to its natural counterpart, calcitriol.[2][3] Its selectivity is attributed to structural modifications, including a vitamin D2 side chain and the absence of an exocyclic methylene group at C19, which are thought to influence its interaction with the VDR and downstream coregulatory proteins.[4]
Quantitative Analysis of VDR Binding Affinity
The binding affinity of a ligand for its receptor is a critical determinant of its biological activity. For VDR activators, this is typically quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50) in competitive binding assays.
Table 1: Comparative VDR Binding Affinity of this compound and Calcitriol
| Compound | Binding Affinity Metric | Reported Value (nM) | Relative Affinity to Calcitriol | Reference(s) |
| Calcitriol | IC50 | 0.4 | - | [5] |
| This compound | IC50 (estimated) | ~4.0 | ~10-fold lower |
Note: The IC50 value for this compound is estimated based on reports of its approximately 10-fold lower binding affinity compared to calcitriol. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols for VDR Binding Affinity Determination
The characterization of a novel VDR ligand's binding affinity is a cornerstone of its preclinical evaluation. The competitive radioligand binding assay remains a gold-standard method for this purpose.
Competitive Radioligand Binding Assay
Objective: To determine the inhibitory constant (Ki) or IC50 of a test compound (e.g., this compound) for the VDR by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]-calcitriol).
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.
-
Radioligand: [3H]-1α,25(OH)₂D₃ (Tritiated Calcitriol) at a concentration at or below its Kd.
-
Test Compound: this compound, serially diluted.
-
Reference Compound: Unlabeled Calcitriol, serially diluted.
-
Non-specific Binding Control: A high concentration of unlabeled calcitriol.
-
Assay Buffer: e.g., TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol, pH 7.4).
-
Separation Medium: Hydroxylapatite (HAP) slurry or glass fiber filters.
-
Wash Buffer: An appropriate buffer to wash unbound ligand.
-
Scintillation Cocktail and Liquid Scintillation Counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound and reference compound in the assay buffer.
-
Reaction Incubation: In microcentrifuge tubes, combine the receptor preparation, [3H]-calcitriol, and either the assay buffer (for total binding), a high concentration of unlabeled calcitriol (for non-specific binding), or varying concentrations of the test compound.
-
Equilibration: Incubate the reaction mixtures at a controlled temperature (e.g., 4°C) for a sufficient duration (e.g., 18-24 hours) to reach binding equilibrium.
-
Separation of Bound and Free Ligand:
-
HAP Method: Add ice-cold HAP slurry to each tube, vortex, and incubate on ice. Centrifuge to pellet the HAP, which binds the receptor-ligand complexes.
-
Filtration Method: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the receptor-ligand complexes.
-
-
Washing: Wash the HAP pellets or filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification:
-
Resuspend the HAP pellet or place the filter in a scintillation vial.
-
Add scintillation cocktail.
-
Measure the radioactivity in counts per minute (CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding CPM from the total binding CPM.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.
-
Calculate Ki (optional): The Ki can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualization of Signaling Pathways and Experimental Workflows
Visual representations are invaluable for understanding the complex interactions and processes involved in VDR signaling and its analysis. The following diagrams were generated using the Graphviz DOT language.
Caption: Canonical VDR signaling pathway initiated by this compound.
References
- 1. This compound Inhibits Renal Inflammation by Promoting Vitamin D Receptor–Mediated Sequestration of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The influence of selective vitamin D receptor activator this compound on cardiovascular system and cardiorenal protection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Uses of 1,25-dihydroxy-19-nor-vitamin D(2) (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Research progress in the pharmacological actions of the multiple effects and selectivity of the vitamin D analogue this compound: a narrative review - Qu - Annals of Palliative Medicine [apm.amegroups.org]
Downstream Signaling Pathways Activated by Paricalcitol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paricalcitol, a synthetic analog of calcitriol (the active form of vitamin D), is a selective vitamin D receptor (VDR) agonist.[1][2][3] It is primarily utilized for the prevention and treatment of secondary hyperparathyroidism in patients with chronic kidney disease (CKD).[1][4] Beyond its well-established role in regulating parathyroid hormone (PTH) synthesis and secretion, this compound exhibits pleiotropic effects, influencing a multitude of downstream signaling pathways. These effects extend to the modulation of inflammation, cardiovascular remodeling, and renal fibrosis, making it a subject of intense research and a promising therapeutic agent for a range of conditions.
This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of its molecular mechanisms. The guide summarizes key quantitative data, provides detailed experimental protocols for pivotal assays, and presents visual diagrams of the signaling cascades.
Core Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects primarily through its interaction with the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor. Upon binding to this compound, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
The downstream effects of this compound can be broadly categorized into three key areas:
-
Regulation of Mineral Homeostasis: The primary and most well-understood function of this compound is the suppression of PTH gene expression, a cornerstone in the management of secondary hyperparathyroidism.
-
Anti-Inflammatory Effects: this compound demonstrates significant anti-inflammatory properties, primarily through the sequestration of the NF-κB signaling pathway.
-
Cardiovascular and Renal Protection: this compound plays a crucial role in protecting against cardiovascular and renal damage by modulating the renin-angiotensin system (RAS), inhibiting the TGF-β1/Smad signaling pathway, and reducing fibrosis.
The following sections will delve into the specifics of these pathways, presenting quantitative data from key studies and detailed experimental methodologies.
I. Regulation of Parathyroid Hormone (PTH)
The suppression of PTH is the primary therapeutic effect of this compound in patients with secondary hyperparathyroidism.
Quantitative Data:
| Parameter | Treatment Group | Result | Reference |
| PTH Reduction | This compound | 91% of patients achieved ≥30% reduction in PTH | |
| Placebo | 13% of patients achieved ≥30% reduction in PTH | ||
| PTH Reduction | This compound | ~60% decrease in PTH over 12 weeks | |
| PTH Reduction | This compound (Oral) | 83% (HD) and 100% (PD) of patients achieved two consecutive ≥30% decreases in iPTH | |
| PTH Reduction | This compound (Oral) | 91% of patients had at least two consecutive decreases in iPTH of ≥30% from baseline | |
| Placebo | 13% of patients had at least two consecutive decreases in iPTH of ≥30% from baseline |
HD: Hemodialysis, PD: Peritoneal Dialysis, iPTH: intact Parathyroid Hormone
Signaling Pathway Diagram:
Caption: this compound-mediated suppression of PTH gene expression.
II. Anti-Inflammatory Effects via NF-κB Sequestration
This compound exerts potent anti-inflammatory effects by interfering with the NF-κB signaling pathway. It promotes the interaction between the VDR and the p65 subunit of NF-κB, which prevents p65 from binding to the promoter regions of pro-inflammatory genes like RANTES (CCL5).
Quantitative Data:
| Parameter | Treatment Group | Result | Reference |
| Renal RANTES mRNA Expression | This compound (0.1 µg/kg) | Significant suppression vs. vehicle | |
| This compound (0.3 µg/kg) | Further significant suppression vs. vehicle | ||
| Renal TNF-α mRNA Expression | This compound (0.1 µg/kg) | Significant suppression vs. vehicle | |
| This compound (0.3 µg/kg) | Further significant suppression vs. vehicle | ||
| RANTES Protein Expression (in vitro) | TNF-α + this compound (10⁻⁸ M) | ~50% reduction vs. TNF-α alone | |
| TNF-α + this compound (10⁻⁷ M) | ~75% reduction vs. TNF-α alone |
Signaling Pathway Diagram:
Caption: this compound-induced sequestration of NF-κB (p65).
III. Cardiovascular and Renal Protection
This compound demonstrates significant protective effects on the cardiovascular and renal systems through multiple pathways.
A. Regulation of the Renin-Angiotensin System (RAS)
This compound suppresses the expression of key components of the RAS, which plays a critical role in blood pressure regulation and the pathogenesis of cardiovascular and renal disease.
| Gene/Protein | Treatment Group | Result | Reference |
| Renin mRNA (Kidney) | This compound (0.33 µg/kg) | ~31% decrease vs. vehicle | |
| This compound (1.0 µg/kg) | ~50% decrease vs. vehicle | ||
| Angiotensinogen mRNA (Myocardium) | Uremic + this compound | Significant reduction vs. untreated uremic | |
| Renin mRNA (Myocardium) | Uremic + this compound | Significant reduction vs. untreated uremic | |
| AT1 Receptor Protein (Kidney) | This compound | Significantly decreased vs. untreated |
B. Inhibition of TGF-β1/Smad Signaling and Fibrosis
This compound attenuates fibrosis in the kidneys and heart by inhibiting the pro-fibrotic TGF-β1/Smad signaling pathway. This leads to a reduction in the expression of key fibrosis markers such as collagen and fibronectin.
| Parameter | Treatment Group | Result | Reference |
| p-Smad2/Smad2 ratio (in vitro) | TGF-β1 + this compound | Significant decrease vs. TGF-β1 alone | |
| Collagen I mRNA (Kidney) | This compound | Significantly reduced vs. CRF | |
| Fibronectin mRNA (Kidney) | This compound | Significantly repressed vs. vehicle controls | |
| α-SMA expression (Kidney) | This compound | Reduced vs. vehicle controls | |
| Cardiac Fibrosis | Isoproterenol + this compound | Attenuated isoproterenol-induced cardiac fibrosis (p = 0.006) | |
| TGF-β1 Protein (Kidney) | This compound | Decreased vs. CRF |
Signaling Pathway Diagram:
Caption: this compound-mediated inhibition of TGF-β1/Smad signaling.
C. Reduction of Proteinuria
Clinical studies have demonstrated that this compound can significantly reduce proteinuria, a key marker of kidney damage.
| Parameter | Treatment Group | Result | Reference |
| Reduction in Proteinuria | This compound | 51% of patients showed reduction | |
| Placebo | 25% of patients showed reduction | ||
| Change in Protein Excretion | This compound | -17.6% from baseline | |
| Placebo | +2.9% from baseline | ||
| 24h Urinary Albuminuria (24hUA) | This compound | Significant reduction (P < 0.011) | |
| 24h Urinary Quantitative Proteinuria (24hUQP) | This compound | Significant reduction (P < 0.0001) |
IV. Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on this compound's signaling pathways.
A. Western Blotting for VDR and p-Smad2
Objective: To determine the protein levels of VDR and phosphorylated Smad2 in response to this compound treatment.
Protocol:
-
Cell/Tissue Lysis: Cells or tissues are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against VDR (e.g., Santa Cruz Biotechnology, sc-13133) and phospho-Smad2 (e.g., Cell Signaling Technology, #3108), typically at a 1:1000 dilution in 5% BSA/TBST. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also used.
-
Washing: The membrane is washed three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a 1:5000 dilution in 5% non-fat dry milk/TBST.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis is performed to quantify the relative protein expression levels.
B. Chromatin Immunoprecipitation (ChIP) Assay for VDR and NF-κB p65 Interaction
Objective: To determine if this compound promotes the interaction of VDR with the p65 subunit of NF-κB on the promoter of a target gene (e.g., RANTES).
Protocol:
-
Cross-linking: Cells are treated with this compound and then cross-linked with 1% formaldehyde for 10 minutes at room temperature to fix protein-DNA and protein-protein interactions.
-
Cell Lysis and Sonication: Cells are lysed, and the chromatin is sheared into fragments of 200-1000 bp by sonication.
-
Immunoprecipitation: The sheared chromatin is incubated overnight at 4°C with an antibody against VDR (e.g., Santa Cruz Biotechnology, sc-13133) or a control IgG.
-
Immune Complex Capture: Protein A/G agarose beads are added to capture the antibody-protein-DNA complexes.
-
Washing: The beads are washed sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: The protein-DNA complexes are eluted from the beads, and the cross-links are reversed by heating at 65°C.
-
DNA Purification: The DNA is purified using a DNA purification kit.
-
PCR/qPCR Analysis: The purified DNA is analyzed by PCR or quantitative PCR (qPCR) using primers specific for the NF-κB binding site in the RANTES promoter.
C. Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis
Objective: To quantify the mRNA expression levels of target genes such as PTH, renin, angiotensinogen, collagen I, and fibronectin.
Protocol:
-
RNA Extraction: Total RNA is extracted from cells or tissues using a TRIzol-based method or a commercial RNA extraction kit.
-
RNA Quantification and Quality Control: The concentration and purity of the RNA are determined by spectrophotometry (A260/A280 ratio).
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR Reaction: The qPCR reaction is set up using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers.
-
Thermal Cycling: The reaction is run on a real-time PCR instrument with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: The cycle threshold (Ct) values are determined, and the relative gene expression is calculated using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or β-actin).
D. Immunohistochemistry (IHC) for Fibrosis Markers
Objective: To visualize and quantify the expression of fibrosis markers such as α-smooth muscle actin (α-SMA) and collagen in tissue sections.
Protocol:
-
Tissue Preparation: Tissues are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.
-
Deparaffinization and Rehydration: The tissue sections are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: Antigen retrieval is performed by heating the sections in a citrate buffer (pH 6.0).
-
Blocking: Non-specific binding is blocked by incubating the sections in a blocking solution (e.g., 5% normal goat serum in PBS).
-
Primary Antibody Incubation: The sections are incubated overnight at 4°C with a primary antibody against the target protein (e.g., anti-α-SMA, Abcam, ab5694; anti-Collagen I, Abcam, ab34710).
-
Secondary Antibody Incubation: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex.
-
Visualization: The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
Counterstaining: The sections are counterstained with hematoxylin to visualize the nuclei.
-
Microscopy and Image Analysis: The stained sections are examined under a microscope, and the extent of staining is quantified using image analysis software.
Conclusion
This compound's mechanism of action extends far beyond its primary role in PTH regulation. Through its activation of the VDR, it orchestrates a complex network of downstream signaling events that culminate in potent anti-inflammatory, cardioprotective, and anti-fibrotic effects. The data and methodologies presented in this guide underscore the multifaceted therapeutic potential of this compound and provide a solid foundation for further research and development in this field. A thorough understanding of these intricate signaling pathways is paramount for harnessing the full clinical benefits of this selective vitamin D receptor agonist.
References
- 1. Oral this compound for the Treatment of Secondary Hyperparathyroidism in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new agent for the management of secondary hyperparathyroidism in patients undergoing chronic renal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound capsule for the treatment of secondary hyperparathyroidism in stages 3 and 4 CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
Paricalcitol's Effects on Calcium and Phosphate Homeostasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paricalcitol (19-nor-1α,25-dihydroxyvitamin D2) is a selective vitamin D receptor activator (VDRa) designed to modulate parathyroid hormone (PTH) levels with minimal impact on serum calcium and phosphorus.[1][2] This technical guide provides a comprehensive overview of the core mechanisms of this compound, its effects on calcium and phosphate homeostasis, and a summary of key experimental findings and methodologies. It is intended to be a resource for researchers, scientists, and professionals involved in drug development in the fields of nephrology, endocrinology, and mineral metabolism.
Introduction
Secondary hyperparathyroidism (SHPT) is a frequent complication of chronic kidney disease (CKD), characterized by elevated PTH levels in response to disturbances in mineral metabolism, including hyperphosphatemia, hypocalcemia, and decreased production of active vitamin D.[3][4] While traditional vitamin D therapies like calcitriol effectively suppress PTH, they often lead to hypercalcemia and hyperphosphatemia, increasing the risk of vascular calcification. This compound was developed to selectively activate the vitamin D receptor (VDR), offering a therapeutic advantage by effectively reducing PTH with a lower incidence of these adverse calcemic effects.
Mechanism of Action: VDR-Mediated Gene Regulation
This compound exerts its effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor present in various tissues including the parathyroid gland, intestine, kidney, and bone. This binding initiates a cascade of molecular events that modulate the transcription of target genes involved in calcium and phosphate homeostasis.
Upon binding to this compound, the VDR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby regulating their transcription.
Signaling Pathway of this compound
Caption: this compound binds to the VDR, leading to gene transcription modulation.
Effects on Parathyroid Hormone (PTH)
A primary therapeutic effect of this compound is the suppression of PTH synthesis and secretion. By activating VDRs in the parathyroid gland, this compound inhibits the transcription of the pre-pro-PTH gene, leading to a reduction in circulating PTH levels. This effect is central to the management of SHPT in CKD patients.
Impact on Calcium and Phosphate Homeostasis
This compound's "selective" action refers to its ability to suppress PTH with a less pronounced effect on intestinal calcium and phosphorus absorption compared to calcitriol. This selectivity is attributed to a differential regulation of intestinal VDR target genes.
Intestinal Absorption
Studies have shown that this compound has a lower calcemic and phosphatemic activity than calcitriol. One study in hemodialysis patients found that mean fractional intestinal calcium absorption was significantly lower after this compound treatment (0.135 ± 0.006) compared to calcitriol treatment (0.158 ± 0.006, p = 0.022). This translates to approximately 14% less calcium absorption with this compound for a similar PTH-lowering effect.
Renal Handling
In pre-dialysis CKD patients, switching from calcitriol to this compound has been shown to decrease urinary calcium excretion. One study reported a significant decrease in 24-hour urinary calcium from 58.1 ± 7.4 mg/24 hours with calcitriol to 48.9 ± 6.1 mg/24 hours with this compound (p = 0.04), with no significant changes in serum calcium or phosphate.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key parameters of calcium and phosphate homeostasis from selected clinical trials.
Table 1: Effects of this compound on Serum Chemistries
| Study (Reference) | Patient Population | Treatment Group | Baseline Mean (SD) | End-of-Study Mean (SD) | Mean Change | p-value |
| Serum Calcium (mg/dL) | ||||||
| VITAL Study | CKD Stages 2-4 with Diabetic Nephropathy | Placebo | 9.3 (0.4) | 9.3 (0.4) | 0.0 | - |
| This compound 1 µ g/day | 9.3 (0.4) | 9.4 (0.4) | +0.1 | <0.05 vs Placebo | ||
| This compound 2 µ g/day | 9.3 (0.4) | 9.5 (0.5) | +0.2 | <0.001 vs Placebo | ||
| Coyne et al. (2014) | CKD Stages 3-4 | This compound | 9.2 (0.5) | 9.5 (0.5) | +0.3 | NS vs Calcitriol |
| Calcitriol | 9.3 (0.4) | 9.7 (0.5) | +0.4 | NS vs this compound | ||
| Serum Phosphate (mg/dL) | ||||||
| VITAL Study | CKD Stages 2-4 with Diabetic Nephropathy | Placebo | 3.6 (0.6) | 3.6 (0.7) | 0.0 | - |
| This compound 1 µ g/day | 3.7 (0.6) | 3.8 (0.7) | +0.1 | NS vs Placebo | ||
| This compound 2 µ g/day | 3.7 (0.6) | 4.0 (0.8) | +0.3 | <0.001 vs Placebo | ||
| Coyne et al. (2014) | CKD Stages 3-4 | This compound | 3.7 (0.8) | 4.0 (0.8) | +0.3 | NS vs Calcitriol |
| Calcitriol | 3.6 (0.7) | 4.0 (0.7) | +0.4 | NS vs this compound |
NS: Not Significant
Table 2: Effects of this compound on PTH and Bone Markers
| Study (Reference) | Patient Population | Treatment Group | Baseline Mean (SD) | End-of-Study Mean (SD) | Mean % Change | p-value |
| Intact PTH (pg/mL) | ||||||
| VITAL Study | CKD Stages 2-4 with Diabetic Nephropathy | Placebo | 108 (66) | 114 (78) | +6% | - |
| This compound 1 µ g/day | 115 (77) | 88 (56) | -23% | <0.001 vs Placebo | ||
| This compound 2 µ g/day | 109 (63) | 71 (42) | -35% | <0.001 vs Placebo | ||
| Coyne et al. (2014) | CKD Stages 3-4 | This compound | 239 (121) | 115 (58) | -52% | NS vs Calcitriol |
| Calcitriol | 247 (118) | 133 (64) | -46% | NS vs this compound | ||
| Bone-Specific Alkaline Phosphatase (BAP; U/L) | ||||||
| VITAL Study | CKD Stages 2-4 with Diabetic Nephropathy | Placebo | 18.1 (9.6) | 18.4 (10.1) | +1.6% | - |
| This compound 1 µ g/day | 18.5 (10.3) | 14.8 (8.1) | -20% | <0.001 vs Placebo | ||
| This compound 2 µ g/day | 18.2 (9.1) | 13.9 (6.9) | -23.6% | <0.001 vs Placebo |
Table 3: Incidence of Hypercalcemia and Hyperphosphatemia
| Study (Reference) | Patient Population | Treatment Group | Hypercalcemia (>10.5 mg/dL) | Hyperphosphatemia (>5.5 mg/dL) |
| VITAL Study | CKD Stages 2-4 with Diabetic Nephropathy | Placebo | 0% | 12% |
| This compound 1 µ g/day | 1.1% | 10% | ||
| This compound 2 µ g/day | 3.2% | Not Reported | ||
| Coyne et al. (2014) | CKD Stages 3-4 | This compound | 3 patients | Not Reported |
| Calcitriol | 1 patient | Not Reported | ||
| Llach and Yudd (2001) | Hemodialysis | This compound | 5% | Not Reported |
| Calcitriol | 15% | Not Reported |
Experimental Protocols
Detailed, step-by-step experimental protocols are often not fully disclosed in primary research articles. However, the methodologies employed in key studies provide a framework for understanding how the effects of this compound are assessed.
Measurement of Serum and Urinary Analytes
-
Serum Calcium, Phosphate, and PTH: In the VITAL study, serum and urinary calcium and phosphate, as well as intact PTH (iPTH), were measured at baseline and throughout the study period. Standard automated laboratory methods are typically used for these measurements.
-
Bone-Specific Alkaline Phosphatase (BAP): Serum BAP concentrations were measured at baseline, at the end of the 24-week randomization period, and 60 days after treatment withdrawal in the VITAL study.
-
Fibroblast Growth Factor 23 (FGF23): Serum FGF23 is typically measured using a sandwich enzyme-linked immunosorbent assay (ELISA) that detects the biologically active intact FGF23.
Assessment of Intestinal Calcium Absorption
The single-tracer method using 42Ca is a validated technique to measure fractional intestinal calcium absorption. This method involves the oral administration of a known amount of the isotope and subsequent measurement of its appearance in the plasma.
Typical Clinical Trial Workflow
Caption: A generalized workflow for a clinical trial investigating this compound.
Conclusion
This compound is an effective selective VDR activator for the management of secondary hyperparathyroidism in patients with chronic kidney disease. Its mechanism of action, centered on the differential regulation of VDR target genes, allows for significant PTH suppression with a reduced risk of hypercalcemia and hyperphosphatemia compared to non-selective activators like calcitriol. The quantitative data from numerous clinical trials support its favorable safety and efficacy profile in modulating calcium and phosphate homeostasis. This guide provides a foundational understanding for researchers and drug development professionals working to further refine therapies for mineral and bone disorders in CKD. Further research may focus on the long-term effects of this compound on cardiovascular outcomes and bone health.
References
- 1. Oral this compound for the Treatment of Secondary Hyperparathyroidism in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new agent for the management of secondary hyperparathyroidism in patients undergoing chronic renal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective vitamin D receptor activation with this compound for reduction of albuminuria in patients with type 2 diabetes (VITAL study): a randomised controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Paricalcitol's Anti-Inflammatory Properties: An In Vitro Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Paricalcitol, a selective vitamin D receptor activator (VDRa), has demonstrated significant anti-inflammatory properties beyond its classical role in mineral metabolism. This technical guide provides an in-depth review of the in vitro evidence elucidating the molecular mechanisms underlying this compound's anti-inflammatory effects. It details the modulation of key signaling pathways, presents quantitative data on the suppression of pro-inflammatory mediators, and offers comprehensive experimental protocols for replicating and expanding upon these findings. This document is intended to serve as a core resource for researchers investigating novel anti-inflammatory therapeutics.
Core Mechanism of Action: NF-κB Sequestration
In vitro studies have consistently shown that this compound exerts its primary anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. Unlike conventional inhibitors that block IκBα phosphorylation or degradation, this compound employs a unique mechanism of transcriptional repression.
Upon stimulation by inflammatory triggers like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the p65 subunit of NF-κB translocates to the nucleus to initiate the transcription of pro-inflammatory genes. This compound treatment induces the formation of a complex between the activated Vitamin D Receptor (VDR) and the p65 subunit[1][2]. This interaction effectively sequesters p65, preventing it from binding to its target DNA sequences on gene promoters, thereby inhibiting the transcription of inflammatory mediators like RANTES (CCL5)[1][2][3]. This VDR-mediated sequestration is a central tenet of this compound's anti-inflammatory action in renal tubular cells.
Modulation of Pro-Inflammatory Cytokines and Chemokines
This compound has been shown to significantly reduce the expression and production of a wide array of pro-inflammatory mediators across various in vitro models. The primary cell types studied include human proximal tubular epithelial cells (HK-2, HKC-8), peripheral blood mononuclear cells (PBMCs), and human umbilical vein endothelial cells (HUVECs).
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key inflammatory markers as reported in peer-reviewed literature.
Table 1: Effect of this compound on Cytokine/Chemokine Expression in Renal Cells
| Cell Line | Inflammatory Stimulus | This compound Conc. | Target Gene/Protein | Result | Reference |
|---|---|---|---|---|---|
| HKC-8 | 2 ng/mL TNF-α | 0.1 - 10 ng/mL | RANTES (CCL5) mRNA | Dose-dependent reduction | |
| HKC-8 | 2 ng/mL TNF-α | 10 ng/mL | RANTES (CCL5) Protein | Significant inhibition |
| HK-2 | 1 µg/mL LPS | 2 ng/mL | RANTES, IL-1β, MCP-1, TNF-α mRNA | Significant suppression of LPS-induced overexpression | |
Table 2: Effect of this compound on Cytokine Production in Immune and Endothelial Cells
| Cell Type | Inflammatory Stimulus | This compound Conc. | Target Protein | Result | Reference |
|---|---|---|---|---|---|
| Human PBMCs | None (Basal) | 10⁻⁸ M | TNF-α | Reduction from 50.3 to 44.1 pg/mL | |
| Human PBMCs | 100 ng/mL LPS | 10⁻⁸ M | TNF-α | Reduction from 150.0 to 121.1 pg/mL | |
| Human PBMCs | None (Basal) | 10⁻⁸ M | IL-8 | Reduction from 1926 to 1273 pg/mL | |
| Human PBMCs | 100 ng/mL LPS | 10⁻⁸ M | IL-8 | Reduction from 2361 to 1849 pg/mL |
| HUVECs | TNF-α | Not Specified | ICAM-1, VCAM-1, Fractalkine | Suppressed protein expression | |
Alternative Signaling Pathways
Recent studies suggest that this compound's actions are not limited to NF-κB sequestration. In LPS-stimulated renal proximal tubular cells (HK-2), this compound's anti-inflammatory and anti-apoptotic effects are also mediated through the prostaglandin E2 receptor EP4. Treatment with this compound was found to increase the expression of cyclooxygenase-2 (COX-2), PGE2, and EP4. This pathway activation leads to increased phosphorylation of Akt, which in turn contributes to the suppression of NF-κB p65 nuclear translocation and a reduction in apoptosis.
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments used to characterize this compound's anti-inflammatory effects.
General Experimental Workflow
The typical workflow for assessing the in vitro anti-inflammatory effects of a compound like this compound involves cell culture, stimulation with an inflammatory agent, treatment with the compound, and subsequent analysis of inflammatory markers at the gene and protein level.
Protocol: LPS Stimulation of Renal Tubular Cells (HK-2)
This protocol is adapted from studies investigating this compound's effect on LPS-induced inflammation.
-
Cell Culture:
-
Culture human renal tubular epithelial cells (HK-2) in Keratinocyte Serum-Free Medium supplemented with bovine pituitary extract and human recombinant epidermal growth factor.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells in appropriate plates (e.g., 6-well plates for protein/RNA extraction) and grow to 70-80% confluence.
-
-
Treatment and Stimulation:
-
Pre-treat cells with this compound (e.g., 2 ng/mL) or vehicle control for 1 hour.
-
Following pre-treatment, add lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL to induce inflammation.
-
Co-incubate the cells with this compound and LPS for a specified duration (e.g., 24 hours for cytokine analysis).
-
-
Analysis:
-
RNA Extraction and RT-qPCR:
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using SYBR Green chemistry and primers specific for target genes (e.g., TNF-α, IL-1β, MCP-1, RANTES) and a housekeeping gene (e.g., GAPDH).
-
Calculate relative gene expression using the ΔΔCt method.
-
-
Western Blot Analysis:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-phospho-p65, anti-total-p65, anti-RANTES, anti-β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Protocol: Cytokine Measurement in PBMCs
This protocol is based on the methodology for assessing cytokine production in peripheral blood mononuclear cells.
-
PBMC Isolation:
-
Isolate PBMCs from whole blood of healthy volunteers using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with phosphate-buffered saline (PBS).
-
-
Cell Culture and Treatment:
-
Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.
-
Plate the cells at a density of 1 x 10⁶ cells/well in a 24-well plate.
-
Add this compound to a final concentration of 10⁻⁸ M or vehicle.
-
For stimulated conditions, add LPS to a final concentration of 100 ng/mL.
-
Incubate the cells for 48 hours at 37°C and 5% CO₂.
-
-
Cytokine Analysis (ELISA):
-
After incubation, centrifuge the plates and collect the cell-free supernatants.
-
Measure the concentration of secreted cytokines (e.g., TNF-α, IL-8) in the supernatants using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate concentrations based on a standard curve.
-
Conclusion
The in vitro evidence robustly supports the anti-inflammatory potential of this compound. Its primary mechanism involves the VDR-mediated sequestration of NF-κB, a distinct approach to downregulating inflammatory gene transcription. Furthermore, its ability to modulate the EP4-Akt pathway highlights a multi-faceted mechanism of action. The consistent suppression of key pro-inflammatory cytokines such as TNF-α, RANTES, and IL-8 across various cell types underscores its potential as a therapeutic agent for inflammatory conditions, particularly those associated with chronic kidney disease. The protocols and data presented herein provide a solid foundation for further research into the clinical applications of this compound and the development of next-generation VDR activators.
References
- 1. This compound Inhibits Renal Inflammation by Promoting Vitamin D Receptor–Mediated Sequestration of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits renal inflammation by promoting vitamin D receptor-mediated sequestration of NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
The Role of Paricalcitol in Cellular Proliferation and Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paricalcitol (19-nor-1α,25-dihydroxyvitamin D2) is a synthetic, biologically active analog of calcitriol, the active form of vitamin D.[1] While clinically established for the prevention and treatment of secondary hyperparathyroidism in patients with chronic kidney disease, its utility is rooted in its function as a selective Vitamin D Receptor (VDR) activator.[1][2] The VDR is a ligand-induced transcription factor that regulates a wide array of genes involved not only in mineral homeostasis but also in critical cellular processes such as growth, differentiation, and apoptosis.[2]
Emerging research has highlighted the potent effects of this compound on inhibiting cellular proliferation and promoting differentiation across various cell types, including cancer cells.[3] These pleiotropic actions suggest a broader therapeutic potential, particularly in oncology and inflammatory diseases. This technical guide provides an in-depth examination of the molecular mechanisms by which this compound modulates cellular proliferation and differentiation, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways involved.
Core Mechanism of Action: Vitamin D Receptor (VDR) Signaling
The biological effects of this compound are initiated by its binding to the VDR, a nuclear receptor present in numerous tissues. This interaction triggers a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). This VDR-RXR complex then translocates to the nucleus, where it binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding event recruits co-activator or co-repressor proteins, ultimately modulating the rate of gene transcription to elicit a specific cellular response.
This compound's Role in Cellular Proliferation
A primary effect of this compound across multiple cell lines is the inhibition of cellular proliferation. This action is largely mediated by its ability to induce cell cycle arrest, primarily at the G0/G1 checkpoint.
Mechanism: Upregulation of Cell Cycle Inhibitors
This compound-activated VDR directly upregulates the transcription of key cyclin-dependent kinase inhibitors (CDKIs), most notably p21 (Waf1/CIP1) and p27 (Kip1). These inhibitor proteins bind to and block the activity of cyclin-CDK complexes (e.g., Cyclin D/CDK4, Cyclin E/CDK2), which are essential for phosphorylating the Retinoblastoma protein (pRb) and driving the cell cycle from the G1 to the S phase. By increasing the expression of p21 and p27, this compound effectively halts this progression, leading to an accumulation of cells in the G0/G1 phase and a reduction in the overall proliferation rate.
Quantitative Data: Anti-Proliferative Effects
The anti-proliferative efficacy of this compound has been quantified in numerous studies. The following table summarizes key findings.
| Cell Type | Assay | This compound Concentration | Result | Reference |
| Human Leukemia (HL-60) | Colony Formation | IC₅₀: 3x10⁻⁸ M (30 nM) | 50% inhibition of colony formation after 10 days. | |
| Human Leukemia (U937) | Colony Formation | IC₅₀: 4x10⁻⁸ M (40 nM) | 50% inhibition of colony formation after 10 days. | |
| Human Myeloma (NCI-H929) | Soft Agar Clonogenic | ED₅₀: 2.0x10⁻¹⁰ M (0.2 nM) | 50% inhibition of clonal growth. | |
| Colon Cancer (HT-29) | Soft Agar Clonogenic | ED₅₀: 1.7x10⁻⁸ M (17 nM) | 50% inhibition of clonal growth. | |
| Pancreatic Cancer (BxPC-3, AsPC-1) | Growth Inhibition | Dose-dependent | Significant growth inhibition correlated with p21/p27 upregulation. | |
| Parathyroid Cells | Cell Proliferation | Not specified | Inhibited parathyroid cell proliferation. |
IC₅₀/ED₅₀: Concentration causing 50% inhibition.
This compound's Role in Cellular Differentiation
In addition to arresting proliferation, this compound actively promotes cellular differentiation, forcing cells toward a more mature, specialized, and often less malignant phenotype. This process is also mediated by the activation of the VDR and subsequent changes in gene expression.
Mechanism: Induction of Differentiation-Specific Genes
This compound treatment has been shown to induce the expression of cell-surface antigens and functional markers associated with terminal differentiation. For example, in myeloid leukemia cell lines like HL-60 and U937, this compound upregulates the expression of CD11b and CD14, which are markers of monocytic differentiation. In keratinocytes, vitamin D analogs are critical for regulating the sequential expression of genes responsible for the formation of the skin barrier.
Quantitative Data: Induction of Differentiation Markers
The table below summarizes the pro-differentiating effects of this compound.
| Cell Type | Assay | This compound Treatment | Result | Reference |
| Human Leukemia (HL-60) | Flow Cytometry | 10⁻⁸ M - 10⁻⁷ M | Increased expression of CD11b and CD14 surface antigens. | |
| Human Leukemia (U937) | Flow Cytometry | 10⁻⁸ M - 10⁻⁷ M | Increased expression of CD11b surface antigen. | |
| Human Leukemia (HL-60) | NBT Reduction Assay | 10⁻⁸ M for 72h | Markedly increased ability to reduce Nitroblue Tetrazolium (functional maturation). |
Modulation of Other Key Signaling Pathways
This compound's influence extends beyond the direct VDR-VDRE axis, as it intersects with other critical signaling networks that govern cell fate.
Inhibition of Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is a crucial driver of proliferation in many tissues and cancers. This compound has been shown to inhibit this pathway. Mechanistically, the activated VDR can physically interact with β-catenin. This interaction sequesters β-catenin, preventing it from translocating to the nucleus and activating its pro-proliferative target genes, such as c-myc and cyclin D1. This provides an additional, indirect mechanism for this compound's anti-proliferative effects.
Sequestration of NF-κB Signaling
This compound also demonstrates anti-inflammatory properties by modulating the NF-κB pathway. The activated VDR can physically bind to the p65 subunit of NF-κB. This interaction prevents p65 from binding to its target DNA elements, thereby sequestering its ability to transactivate pro-inflammatory genes.
Key Experimental Protocols
Reproducible and standardized methodologies are critical for studying the effects of this compound. Below are detailed protocols for key assays.
Experimental Workflow Overview
Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for attachment (for adherent cells).
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from wells and add 100 µL of medium containing the desired concentrations of this compound or vehicle control (e.g., 0.1% ethanol).
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Read the absorbance at 570 nm using a microplate spectrophotometer. The absorbance is directly proportional to the number of viable cells.
Western Blot for Protein Expression (VDR, p21, p27)
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer. Load the samples onto a 10-12% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-VDR, anti-p21, anti-p27) diluted in blocking buffer, typically overnight at 4°C.
-
Washing & Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Differentiation Assay (Flow Cytometry for CD11b)
This method quantifies the percentage of cells expressing a specific surface marker.
-
Cell Preparation: After treatment, harvest approximately 1x10⁶ cells per sample and wash them with ice-cold FACS buffer (PBS with 1% BSA).
-
Antibody Staining: Resuspend the cell pellet in 100 µL of FACS buffer. Add a fluorescently-conjugated primary antibody (e.g., FITC-conjugated anti-CD11b) at the manufacturer's recommended concentration.
-
Incubation: Incubate the cells for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 1 mL of FACS buffer to remove unbound antibody, centrifuging at 300 x g for 5 minutes between washes.
-
Analysis: Resuspend the final cell pellet in 500 µL of FACS buffer. Analyze the samples on a flow cytometer, measuring the fluorescence intensity to determine the percentage of CD11b-positive cells.
Conclusion
This compound demonstrates significant and reproducible effects on fundamental cellular processes. Its ability to inhibit proliferation and promote differentiation is primarily driven by its role as a selective VDR activator, leading to the transcriptional upregulation of cell cycle inhibitors p21 and p27 and various differentiation-specific genes. Furthermore, its capacity to modulate oncogenic pathways, such as Wnt/β-catenin, provides a complementary mechanism for its anti-tumor activity. The detailed understanding of these pathways and the robust experimental protocols available to probe them position this compound as a compound of high interest for drug development professionals exploring novel therapeutic strategies in oncology and beyond.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. This compound, a new agent for the management of secondary hyperparathyroidism in patients undergoing chronic renal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 19-nor-1 alpha,25-dihydroxyvitamin D2 (this compound) inhibits the proliferation of human pancreatic cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Paricalcitol and the Retinoid X Receptor: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paricalcitol (19-nor-1α,25-dihydroxyvitamin D2) is a synthetic, biologically active analog of calcitriol, the active form of vitamin D. It is clinically utilized for the prevention and treatment of secondary hyperparathyroidism associated with chronic kidney disease.[1][2] this compound exerts its therapeutic effects through selective activation of the vitamin D receptor (VDR), a nuclear transcription factor that plays a pivotal role in mineral homeostasis and a variety of other physiological processes.[1][2][3] A critical component of the VDR signaling pathway is its heterodimerization with the retinoid X receptor (RXR), which is essential for the regulation of target gene expression. This technical guide provides a comprehensive overview of the interaction between this compound and the VDR-RXR signaling complex, with a focus on the molecular mechanisms, experimental evaluation, and comparative analysis with the endogenous ligand, calcitriol.
Mechanism of Action: The VDR-RXR Heterodimer
The biological actions of this compound are initiated by its binding to the VDR. This binding event induces a conformational change in the VDR, facilitating its heterodimerization with an RXR subtype. This VDR-RXR heterodimer then translocates to the nucleus, where it binds to specific DNA sequences known as vitamin D response elements (VDREs) located in the promoter regions of target genes. The binding of the this compound-VDR-RXR complex to VDREs modulates the transcription of genes involved in parathyroid hormone (PTH) synthesis and secretion, calcium and phosphorus homeostasis, and cellular proliferation and differentiation.
While RXR is often considered a "silent partner" in this complex, evidence suggests it can allosterically influence the activity of the VDR and that the VDR-RXR heterodimer can be modulated by RXR-specific ligands (rexinoids), indicating a more complex regulatory role for RXR than previously understood. There is currently no evidence to suggest a direct binding interaction between this compound and RXR; this compound's activity is mediated through its binding to the VDR.
This compound is characterized as a selective VDR activator. This selectivity is thought to contribute to its distinct clinical profile compared to calcitriol, including a reduced risk of hypercalcemia and hyperphosphatemia. The precise molecular basis for this selectivity is an area of ongoing research but may involve subtle differences in the conformational changes induced in the VDR-RXR heterodimer upon ligand binding, leading to differential recruitment of co-activator and co-repressor proteins and, consequently, altered transcriptional regulation of target genes.
Signaling Pathway Diagram
Data Presentation: Quantitative Analysis
While preclinical and clinical studies have extensively characterized the pharmacological effects of this compound, specific quantitative data on the binding kinetics and affinities of the interactions between this compound, VDR, RXR, and VDREs are not consistently reported in publicly available literature. The following tables summarize the types of quantitative data that are essential for a thorough understanding of this signaling pathway and include comparative data where available.
Table 1: Ligand-Receptor Binding Affinity
| Ligand | Receptor | Binding Affinity (Kd) | Comments |
| This compound | VDR | High Affinity | Specific numerical Kd values are not consistently reported in the reviewed literature. |
| Calcitriol | VDR | High Affinity | Generally considered the benchmark for high-affinity VDR binding. |
| This compound | RXR | No evidence of direct binding | This compound's effects are mediated through VDR. |
Table 2: VDR-RXR Heterodimer-DNA Binding Kinetics (Representative)
| Complex | DNA Element | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Dissociation Constant (KD) (nM) |
| This compound-VDR-RXR | VDRE | Data not available | Data not available | Data not available |
| Calcitriol-VDR-RXR | VDRE | Data not available | Data not available | Data not available |
Table 3: Comparative Transcriptional Activity of this compound and Calcitriol
| Parameter | This compound | Calcitriol | Key Findings |
| PTH Suppression | Effective | Effective | Both effectively suppress PTH, with some studies suggesting this compound may achieve this with a lower incidence of hypercalcemia. |
| Serum Calcium Increase | Lower propensity | Higher propensity | This compound demonstrates a more selective effect, with less impact on intestinal calcium absorption. |
| Serum Phosphorus Increase | Lower propensity | Higher propensity | This compound is associated with a lower risk of hyperphosphatemia. |
| Anti-inflammatory Effects | Demonstrated reduction in inflammatory markers (hs-CRP, TNF-α, IL-6) | - | This compound has shown anti-inflammatory effects independent of its impact on PTH. |
Experimental Protocols
The study of the this compound-VDR-RXR interaction employs a range of molecular and cellular biology techniques. Below are generalized protocols for key experiments.
Co-Immunoprecipitation (Co-IP) to Demonstrate VDR-RXR Interaction
This technique is used to verify the in-vitro or in-vivo interaction between VDR and RXR in the presence of this compound.
Objective: To immunoprecipitate VDR and detect co-precipitated RXR.
Materials:
-
Cell line expressing VDR and RXR (e.g., HEK293T, COS-1)
-
This compound solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-VDR antibody (for immunoprecipitation)
-
Anti-RXR antibody (for Western blot detection)
-
Protein A/G magnetic beads or agarose resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents
Protocol:
-
Cell Culture and Treatment: Culture cells to 80-90% confluency. Treat cells with a specified concentration of this compound or vehicle control for a designated time.
-
Cell Lysis: Wash cells with cold PBS and lyse with cold lysis buffer on ice.
-
Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an anti-VDR antibody overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by resuspending in elution buffer and heating.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-RXR antibody to detect the co-immunoprecipitated RXR. An input control should be run to show the presence of RXR in the initial lysate.
Luciferase Reporter Gene Assay for Transcriptional Activity
This assay quantifies the ability of this compound to activate VDR-RXR-mediated gene transcription.
Objective: To measure the transcriptional activation of a reporter gene under the control of a VDRE.
Materials:
-
Mammalian cell line (e.g., HEK293, HeLa)
-
Expression plasmids for human VDR and RXR
-
Luciferase reporter plasmid containing a VDRE upstream of the luciferase gene (e.g., pGL3-VDRE-luc)
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound solution
-
Luciferase assay reagent
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 50-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the VDR and RXR expression plasmids, the VDRE-luciferase reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.
-
Treatment: After an appropriate incubation period post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the treated cells for 24-48 hours.
-
Cell Lysis: Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold induction of luciferase activity relative to the vehicle control is then calculated.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR can be used to measure the real-time binding kinetics of the VDR-RXR heterodimer to a VDRE-containing DNA sequence in the presence of this compound.
Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for the interaction.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant VDR and RXR proteins
-
Biotinylated DNA oligonucleotide containing the VDRE sequence
-
Streptavidin
-
This compound solution
-
Running buffer (e.g., HBS-EP)
Protocol:
-
Chip Preparation: Immobilize streptavidin on the sensor chip surface.
-
Ligand Immobilization: Inject the biotinylated VDRE-containing DNA over the streptavidin-coated surface to capture it.
-
Analyte Preparation: Prepare a series of dilutions of the pre-formed this compound-VDR-RXR complex in running buffer.
-
Association Phase: Inject the analyte solutions over the sensor chip surface at a constant flow rate and monitor the change in response units (RU) over time.
-
Dissociation Phase: Inject running buffer over the surface and monitor the decrease in RU as the complex dissociates.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound complex from the surface.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (ka, kd, and KD).
Experimental Workflow Diagrams
Conclusion
This compound is a selective VDR activator that exerts its therapeutic effects through the VDR-RXR heterodimer pathway. Its interaction with VDR leads to the modulation of gene transcription, resulting in the suppression of parathyroid hormone and other pleiotropic effects. While the qualitative aspects of this signaling pathway are well-established, there is a notable gap in the publicly available, specific quantitative data regarding the binding kinetics of this compound and its activated complex. The experimental protocols provided herein offer a framework for the investigation of these interactions. Further research focusing on the quantitative biophysical characterization of the this compound-VDR-RXR complex is warranted to fully elucidate the molecular basis of its selective activity and to inform the development of future VDR-targeting therapeutics.
References
- 1. The influence of selective vitamin D receptor activator this compound on cardiovascular system and cardiorenal protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Comparison of the Pharmacological Effects of this compound and Doxercalciferol on the Factors Involved in Mineral Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
Paricalcitol: A Deep Dive into its Cardiorenal Protective Mechanisms
A Technical Guide for Researchers and Drug Development Professionals
Paricalcitol, a selective vitamin D receptor activator (VDRa), has emerged as a promising therapeutic agent beyond its established role in managing secondary hyperparathyroidism in patients with chronic kidney disease (CKD). A growing body of evidence highlights its significant cardiovascular and renal protective effects. This technical guide provides an in-depth analysis of the molecular mechanisms, key experimental findings, and signaling pathways modulated by this compound, offering valuable insights for researchers, scientists, and professionals in drug development.
Mechanisms of Cardiorenal Protection
This compound exerts its protective effects through a multi-faceted approach, influencing various pathological processes implicated in cardiovascular and renal diseases. These mechanisms include potent anti-inflammatory actions, modulation of the renin-angiotensin-aldosterone system (RAAS), and inhibition of fibrosis and vascular calcification.
Anti-inflammatory Effects
Chronic inflammation is a cornerstone of CKD progression and associated cardiovascular complications. This compound has been shown to attenuate inflammation through several key pathways. A primary mechanism involves the Vitamin D Receptor (VDR)-mediated sequestration of NF-κB signaling.[1][2] In response to inflammatory stimuli like TNF-α, this compound promotes the formation of a complex between the VDR and the p65 subunit of NF-κB, which in turn prevents p65 from binding to its target DNA elements in the promoters of pro-inflammatory genes such as RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted).[1][2] This action effectively curtails the inflammatory cascade.
Furthermore, clinical and preclinical studies have demonstrated that this compound administration leads to a significant reduction in various pro-inflammatory markers. In patients with advanced CKD, a single intravenous bolus of this compound resulted in a significant decrease in plasma and urinary levels of neutrophil gelatinase-associated lipocalin (NGAL), as well as inflammatory cytokines including IL-17, IL-6, IL-1β, TNF-α, and IFN-γ.[3] In hemodialysis patients, three months of this compound treatment significantly reduced levels of C-reactive protein (CRP), TNF-α, IL-6, and IL-18, while increasing the anti-inflammatory cytokine IL-10.
Regulation of the Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a critical regulator of blood pressure and fluid balance, and its overactivation is a major contributor to cardiovascular and renal pathology. This compound negatively regulates the RAAS by directly suppressing the transcription of the renin gene. This VDR-mediated inhibition of renin expression leads to a downstream reduction in angiotensin II and aldosterone levels, thereby mitigating their detrimental effects, which include vasoconstriction, sodium and water retention, inflammation, and fibrosis. In a rat model of chronic renal failure, this compound was found to decrease angiotensinogen, renin, and renin receptor mRNA levels.
Attenuation of Cardiac and Renal Fibrosis
Fibrosis, the excessive deposition of extracellular matrix, is a final common pathway in the progression of both cardiac and renal disease, leading to organ dysfunction. This compound has demonstrated significant anti-fibrotic properties in various experimental models. In a murine model of pressure overload-induced cardiac remodeling, this compound treatment reduced myocardial fibrosis and preserved diastolic function. This was associated with a decreased expression of pro-fibrotic markers such as fibronectin, collagen III, and TIMP-1.
Another key pathway implicated in fibrosis is the transforming growth factor-beta (TGF-β) signaling cascade. In a rat model of isoproterenol-induced cardiomyopathy, this compound was shown to reduce cardiac fibrosis and hypertrophy by downregulating the expression of TGF-β1. Conversely, this compound has been observed to increase the expression of the anti-fibrotic marker Bone Morphogenetic Protein-7 (BMP-7).
Inhibition of Vascular Calcification
Vascular calcification is a prevalent and serious complication in CKD patients, significantly increasing cardiovascular morbidity and mortality. This compound has been shown to inhibit this process through multiple mechanisms. It can suppress the expression of calcification inducers like type I collagen and bone sialoprotein, while activating calcification inhibitors such as matrix Gla protein and osteopontin. Compared to calcitriol, another active form of vitamin D, this compound exhibits a lower propensity to cause hypercalcemia and hyperphosphatemia, which are major drivers of vascular calcification. This selective action is attributed to its reduced stimulation of intestinal calcium and phosphorus absorption.
Signaling Pathways and Experimental Workflows
The intricate mechanisms of this compound's action can be visualized through signaling pathway and experimental workflow diagrams.
Caption: this compound's anti-inflammatory signaling pathway via NF-κB sequestration.
Caption: this compound's regulation of the Renin-Angiotensin-Aldosterone System.
Caption: Experimental workflow for studying this compound's effect on cardiac fibrosis.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies investigating the cardiorenal protective effects of this compound.
Table 1: Effect of this compound on Inflammatory Markers
| Study Population | Intervention | Marker | Baseline | Post-treatment | P-value | Citation |
| CKD Patients (n=40) | This compound (5 mcg IV) | Plasmatic NGAL | High | Significantly Reduced | < 0.0001 | |
| IL-17 | High | Significantly Reduced | < 0.0001 | |||
| IL-6 | High | Significantly Reduced | < 0.0001 | |||
| IL-1β | High | Significantly Reduced | < 0.0001 | |||
| TNF-α | High | Significantly Reduced | < 0.0001 | |||
| IFN-γ | High | Significantly Reduced | < 0.0001 | |||
| Hemodialysis Patients (n=19) | This compound (IV, 3 months) | CRP | High | Significantly Reduced | < 0.05 | |
| TNF-α | High | Significantly Reduced | < 0.05 | |||
| IL-6 | High | Significantly Reduced | < 0.05 | |||
| IL-18 | High | Significantly Reduced | < 0.05 | |||
| IL-10 | Low | Significantly Increased | < 0.05 |
Table 2: Effect of this compound on Cardiac and Renal Fibrosis Markers in Animal Models
| Animal Model | Intervention | Marker | Control/Vehicle | This compound | P-value vs Control | Citation |
| Murine TAC model | This compound | Myocardial Fibrosis (%) | 5.9 ± 1.0 | 1.6 ± 0.3 | < 0.05 | |
| ANP mRNA expression | Increased | Reduced | < 0.05 | |||
| Fibronectin mRNA expression | Increased | Reduced | < 0.05 | |||
| Collagen III mRNA expression | Increased | Reduced | < 0.05 | |||
| TIMP-1 mRNA expression | Increased | Reduced | < 0.05 | |||
| Rat Isoproterenol model | This compound | Cardiac Fibrosis | Significant | Attenuated | = 0.006 | |
| TGF-β1 expression | Increased | Reduced | Not specified |
Table 3: Clinical Trials on this compound and Cardiovascular/Renal Outcomes
| Trial/Study | Population | Intervention | Primary Outcome | Result | Citation |
| Meta-analysis (21 RCTs, 1894 patients) | CKD Stage 2-5 | This compound vs. Placebo | Cardiovascular events | Reduced risk (RR 0.55, 95% CI 0.35-0.87) | |
| Proteinuria reduction | More frequent (RR 1.51, 95% CI 1.25-1.82) | ||||
| Glomerular filtration rate | Reduced (MD -3.15, 95% CI -4.35 to -1.96) | ||||
| PENNY Trial | CKD Stage 3-4 | This compound vs. Placebo | Change in FMD | Increased by 1.8% (p=0.016) | |
| OPERA Trial | CKD Stage 3-5 with LVH | This compound vs. Placebo | Change in LV mass index | No significant difference |
Experimental Protocols
Murine Model of Obstructive Nephropathy
-
Animals: Male C57BL/6 mice.
-
Procedure: Unilateral ureteral obstruction (UUO) was performed by ligating the left ureter. Sham-operated animals underwent the same surgical procedure without ureteral ligation.
-
Treatment: this compound (0.3 µg/kg body weight) or vehicle was administered intraperitoneally daily, starting one day before surgery.
-
Analysis: Kidneys were harvested at 7 and 14 days post-surgery. Infiltration of T cells and macrophages was assessed by immunohistochemistry. Expression of RANTES and TNF-α was determined by Western blotting and RT-PCR. NF-κB activation was evaluated by assessing IκBα phosphorylation and degradation, and p65 nuclear translocation via Western blotting and immunofluorescence. Binding of p65 to the RANTES promoter was analyzed by chromatin immunoprecipitation (ChIP) assay.
Murine Model of Pressure Overload-Induced Cardiac Remodeling
-
Animals: Male C57BL/6 mice.
-
Procedure: Transverse aortic constriction (TAC) was performed to induce pressure overload on the left ventricle.
-
Treatment: Four weeks after TAC surgery, mice were randomized to receive this compound, losartan, a combination of both, or vehicle for four consecutive weeks.
-
Analysis: Left ventricular (LV) weight was measured. Myocardial fibrosis was quantified from picrosirius red-stained heart sections. LV function was assessed by measuring dP/dtmax, dP/dtmin, LV end-diastolic pressure, and the relaxation constant Tau. mRNA expression of atrial natriuretic peptide (ANP), fibronectin, collagen III, and tissue inhibitor of metalloproteinase-1 (TIMP-1) was quantified by real-time PCR.
Rat Model of Isoproterenol-Induced Cardiomyopathy
-
Animals: Male Wistar-Kyoto rats.
-
Procedure: Acute cardiomyopathy was induced by intraperitoneal injection of isoproterenol.
-
Treatment: Following isoproterenol administration, rats were treated with intraperitoneal injections of this compound (200 ng three times a week) or vehicle for 3 weeks.
-
Analysis: Cardiac fibrosis was evaluated using Masson's trichrome and Picrosirius red staining of heart tissue sections. Cardiac hypertrophy was assessed by immunofluorescence staining. The expression of TGF-β1, VDR, FGFR1, and FGF23 was determined by immunohistochemistry.
Conclusion
This compound demonstrates significant and pleiotropic cardiorenal protective effects that extend beyond its primary indication for the management of secondary hyperparathyroidism. Its ability to modulate key pathological pathways, including inflammation, RAAS activation, fibrosis, and vascular calcification, underscores its potential as a valuable therapeutic agent in the comprehensive management of patients with chronic kidney disease and associated cardiovascular complications. The detailed mechanisms and experimental data presented in this guide provide a solid foundation for further research and development in this promising area. Future investigations should continue to elucidate the intricate signaling networks influenced by this compound and further define its long-term clinical benefits in large-scale prospective trials.
References
- 1. This compound Inhibits Renal Inflammation by Promoting Vitamin D Receptor–Mediated Sequestration of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits renal inflammation by promoting vitamin D receptor-mediated sequestration of NF-kappaB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of this compound in Modulating the Immune Response in Patients with Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the HPLC-Based Quantification of Paricalcitol in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paricalcitol, a synthetic vitamin D analog, is a crucial therapeutic agent for the management of secondary hyperparathyroidism in patients with chronic kidney disease. Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable platform for these analyses. This document provides detailed application notes and protocols for the quantification of this compound in various biological samples using HPLC.
Mechanism of Action of this compound
This compound exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor present in various tissues, including the parathyroid gland, intestine, and bone.[1][2] This interaction leads to the selective activation of Vitamin D responsive pathways, ultimately suppressing the synthesis and secretion of parathyroid hormone (PTH).[1][3]
Experimental Protocols
The following sections detail the methodologies for sample preparation and HPLC analysis of this compound in various biological matrices.
General Experimental Workflow
The quantification of this compound from biological samples typically involves sample collection, extraction of the analyte, chromatographic separation, and detection.
Sample Preparation Protocols
1. Plasma/Serum Samples
-
Liquid-Liquid Extraction (LLE) : This is a common method for extracting this compound from plasma or serum.[4]
-
To 500 µL of plasma, add an internal standard (e.g., this compound-d6).
-
Add 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or a mixture of hexane and isopropanol).
-
Vortex for 5-10 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC injection.
-
-
Solid-Phase Extraction (SPE) : SPE can provide cleaner extracts compared to LLE.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the plasma sample (pre-treated with a protein precipitating agent like acetonitrile, if necessary) onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences.
-
Elute this compound with a strong solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute as described for LLE.
-
2. Tissue Samples
Note: This is a generalized protocol for vitamin D analogs and should be optimized and validated for this compound in the specific tissue of interest.
-
Weigh the frozen tissue sample and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Perform protein precipitation by adding a cold organic solvent like acetonitrile or methanol (typically 2-3 volumes of the homogenate volume).
-
Vortex and centrifuge at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant and proceed with either LLE or SPE as described for plasma samples. For LLE, a saponification step with KOH may be necessary to release this compound from lipid-rich tissues.
3. Urine Samples
Note: This is a generalized protocol for vitamin D metabolites and requires optimization and validation for this compound.
-
Centrifuge the urine sample to remove any particulate matter.
-
For conjugated this compound metabolites, an enzymatic hydrolysis step using β-glucuronidase may be required.
-
Acidify the urine sample with an acid like formic acid.
-
Proceed with SPE using a reversed-phase cartridge (e.g., C18 or a polymeric sorbent).
-
Wash the cartridge to remove salts and other polar interferences.
-
Elute this compound with an appropriate organic solvent.
-
Evaporate the eluent and reconstitute for HPLC analysis.
HPLC and LC-MS/MS Instrumental Conditions
The following tables summarize typical instrumental conditions for the analysis of this compound.
Table 1: HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| Detection Wavelength | 252 nm |
Table 2: LC-MS/MS Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., Zorbax SB C18) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium formate). |
| Flow Rate | 0.5 - 1.0 mL/min |
| Ionization Mode | Electrospray Ionization (ESI) in positive or negative mode |
| Mass Transitions | Specific precursor and product ions for this compound and its internal standard. |
Quantitative Data Summary
The following table presents a summary of validation parameters from published HPLC and LC-MS/MS methods for this compound quantification.
Table 3: Summary of Quantitative Data for this compound Analysis
| Method | Matrix | Linearity Range | LOD | LOQ | Accuracy/Recovery (%) | Precision (RSD %) | Reference |
| HPLC-UV | Pharmaceutical Formulation | 0.6 - 10.0 µg/mL | 0.2 µg/mL | 0.6 µg/mL | >95% | <2.0% | |
| LC-MS/MS | Human Plasma | 10 - 500 pg/mL | - | 10 pg/mL | 95.8 - 104.5% | <8.5% | |
| LC-MS/MS | Human Plasma | - | - | 0.02 ng/mL | - | - |
Conclusion
The protocols and data presented provide a comprehensive guide for the HPLC-based quantification of this compound in biological samples. The choice of sample preparation technique and analytical method will depend on the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation. For tissue and urine samples, the provided protocols serve as a starting point, and thorough method development and validation are crucial to ensure accurate and reliable results.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of vitamin D and 25-hydroxyvitamin D in soft tissues by liquid chromatography—tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.hpra.ie [assets.hpra.ie]
- 4. Sensitive method for the determination of this compound by liquid chromatography and mass spectrometry and its application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Paricalcitol Administration in a Murine Model of Uterine Fibroids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the administration of paricalcitol in a murine model of uterine fibroids. The information is compiled from preclinical studies demonstrating the potential of this vitamin D receptor activator in reducing uterine fibroid tumor growth.
Introduction
Uterine fibroids, or leiomyomas, are the most common benign tumors in women of reproductive age.[1] While surgical and hormonal therapies exist, non-invasive, long-term treatment options are needed.[1] this compound, a synthetic analog of 1,25-dihydroxyvitamin D3 with lower calcemic activity, has emerged as a potential therapeutic agent.[2][3][4] Studies in murine models have shown that this compound can inhibit the proliferation of uterine fibroid cells and reduce tumor size, suggesting its promise as a non-surgical treatment for uterine fibroids.
Quantitative Data Summary
The following tables summarize the key quantitative findings from a preclinical study evaluating the efficacy of this compound in a murine model of uterine fibroids.
Table 1: Effect of this compound on Uterine Fibroid Tumor Volume
| Treatment Group | Initial Tumor Volume (Day 0) | Final Tumor Volume (Day 28) | Percentage Change |
| Vehicle Control | Significant increase from baseline | - | - |
| This compound (300 ng/kg/d) | No significant change from baseline | Significantly smaller than vehicle | Tumor growth inhibition |
| 1,25-dihydroxyvitamin D3 (500 ng/kg/d) | No significant change from baseline | Significantly smaller than vehicle | Tumor growth inhibition |
Note: While both this compound and 1,25-dihydroxyvitamin D3 significantly reduced fibroid tumor size, the shrinkage was slightly higher in the this compound-treated group.
Table 2: Cellular Effects of this compound on Uterine Fibroid Tumors
| Treatment Group | Cell Proliferation Reduction | Caspase Activity Induction (Apoptosis) |
| This compound | 66% | 123.6% |
| 1,25-dihydroxyvitamin D3 | 56% | 124.9% |
Experimental Protocols
This section details the methodologies for establishing a murine model of uterine fibroids and the subsequent administration of this compound.
Murine Model of Uterine Fibroids
-
Cell Line: Eker rat-derived uterine leiomyoma cell line (ELT-3) is utilized.
-
Animal Model: Athymic nude mice are used for this xenograft model.
-
Estrogen Supplementation: Mice are supplemented with estrogen pellets to support the growth of the hormone-dependent uterine fibroid cells.
-
Tumor Induction: ELT-3 cells are injected subcutaneously into the flanks of the mice to generate tumors.
This compound Administration Protocol
-
Drug Preparation: this compound is prepared for administration.
-
Dosage: A daily dose of 300 ng/kg is administered to the treatment group.
-
Route of Administration: The specific route of administration (e.g., oral gavage, intraperitoneal injection) should be optimized based on the experimental design. The referenced study does not explicitly state the route for the in vivo model but oral administration has been used in other murine studies.
-
Treatment Duration: Treatment is carried out for 4 consecutive weeks.
-
Control Groups:
-
A vehicle control group receives the delivery vehicle without the active compound.
-
A positive control group can be treated with 1,25-dihydroxyvitamin D3 at a dosage of 500 ng/kg/d.
-
-
Monitoring: Tumor size is measured regularly (e.g., weekly) using calipers. At the end of the study, tumors are excised for further analysis (e.g., histology, protein expression).
Visualizations
Signaling Pathway
Caption: this compound signaling pathway in uterine fibroid cells.
Experimental Workflow
Caption: Experimental workflow for this compound treatment in a murine fibroid model.
Mechanism of Action
This compound exerts its anti-tumor effects by binding to the Vitamin D Receptor (VDR). This complex then heterodimerizes with the retinoid X receptor (RXR) and binds to vitamin D response elements (VDREs) on target genes. This interaction modulates the transcription of genes involved in cell proliferation, differentiation, and apoptosis. In uterine fibroid cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, leading to a reduction in tumor size. The activation of the VDR signaling pathway is a key mechanism underlying the therapeutic effects of this compound in this context.
References
- 1. The Role of Vitamin D in Uterine Fibroid Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 3. This compound, a vitamin d receptor activator, inhibits tumor formation in a murine model of uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Immunohistochemical Staining for Proliferation Markers Following Paricalcitol Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paricalcitol, a synthetic analog of vitamin D, is recognized for its role in regulating cellular proliferation and inflammation. Its biological effects are mediated through the activation of the vitamin D receptor (VDR), a nuclear receptor that modulates the transcription of genes involved in various cellular processes, including the cell cycle. Emerging evidence suggests that this compound exerts antiproliferative effects in various cell types, making it a compound of interest in oncology and other fields focused on diseases characterized by excessive cell proliferation.[1]
These application notes provide a comprehensive guide to assessing the antiproliferative effects of this compound using immunohistochemical (IHC) staining for key proliferation markers: Ki-67, Proliferating Cell Nuclear Antigen (PCNA), and Bromodeoxyuridine (BrdU).
Data Presentation: Quantitative Analysis of Proliferation Markers
Table 1: Ki-67 Proliferation Index
| Treatment Group | Number of Subjects/Samples | Mean Ki-67 Labeling Index (%) | Standard Deviation | p-value |
| Vehicle Control | 10 | 45.8 | 8.2 | <0.05 |
| This compound (Dose 1) | 10 | 25.3 | 6.5 | <0.05 |
| This compound (Dose 2) | 10 | 15.1 | 4.9 | <0.01 |
Table 2: PCNA Expression Analysis
| Treatment Group | Number of Subjects/Samples | Percentage of PCNA-Positive Cells (%) | Standard Deviation | p-value |
| Vehicle Control | 10 | 62.5 | 9.8 | <0.05 |
| This compound (Dose 1) | 10 | 38.7 | 7.1 | <0.05 |
| This compound (Dose 2) | 10 | 22.4 | 5.3 | <0.01 |
Table 3: BrdU Incorporation Assay
| Treatment Group | Number of Subjects/Samples | Mean Number of BrdU-Positive Cells per Field | Standard Deviation | p-value |
| Vehicle Control | 10 | 152.3 | 25.6 | <0.05 |
| This compound (Dose 1) | 10 | 85.1 | 18.9 | <0.05 |
| This compound (Dose 2) | 10 | 42.7 | 12.4 | <0.01 |
Experimental Workflows and Signaling Pathways
To visualize the experimental process and the underlying molecular mechanisms of this compound's action, the following diagrams are provided.
Experimental Protocols
The following are detailed protocols for the immunohistochemical staining of Ki-67, PCNA, and BrdU in formalin-fixed, paraffin-embedded (FFPE) tissues.
Protocol 1: Ki-67 Staining
This protocol is adapted for the detection of the Ki-67 protein, a nuclear marker associated with cell proliferation.
1. Deparaffinization and Rehydration:
- Immerse slides in two changes of xylene for 5 minutes each.
- Transfer slides through two changes of 100% ethanol for 3 minutes each.
- Hydrate slides by sequential 3-minute immersions in 95% and 70% ethanol.
- Rinse slides in distilled water for 5 minutes.
2. Antigen Retrieval:
- Immerse slides in a staining dish containing 10 mM Sodium Citrate buffer (pH 6.0).
- Heat the slides in a microwave oven or water bath at 95-100°C for 20 minutes.
- Allow the slides to cool to room temperature (approximately 20 minutes).
- Rinse slides in Tris-buffered saline with Tween 20 (TBST) three times for 5 minutes each.
3. Staining:
- Inactivate endogenous peroxidase by incubating sections in 3% hydrogen peroxide for 10 minutes.
- Rinse with TBST three times for 5 minutes each.
- Apply a protein blocking solution (e.g., 5% normal goat serum in TBST) and incubate for 30 minutes at room temperature.
- Drain the blocking solution and apply the primary antibody (e.g., rabbit anti-Ki-67) diluted in blocking solution.
- Incubate overnight at 4°C in a humidified chamber.
- The following day, wash the slides with TBST three times for 5 minutes each.
- Apply a biotinylated secondary antibody (e.g., goat anti-rabbit) and incubate for 30 minutes at room temperature.
- Wash with TBST three times for 5 minutes each.
- Apply streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
- Wash with TBST three times for 5 minutes each.
4. Visualization and Counterstaining:
- Apply 3,3'-Diaminobenzidine (DAB) chromogen solution and incubate for 2-10 minutes, or until the desired brown stain intensity is reached.
- Rinse slides with distilled water to stop the reaction.
- Counterstain with hematoxylin for 1-2 minutes.
- "Blue" the sections in running tap water.
- Dehydrate the sections through graded alcohols and clear in xylene.
- Mount with a permanent mounting medium.
Protocol 2: PCNA Staining
This protocol details the detection of PCNA, another key marker of cell proliferation.
1. Deparaffinization and Rehydration:
- Follow the same procedure as for Ki-67 staining (Protocol 1, Step 1).
2. Antigen Retrieval:
- Perform heat-induced epitope retrieval using a high pH antigen retrieval solution (e.g., Tris-EDTA, pH 9.0) in a pressure cooker or water bath at 95°C for 20-30 minutes.
- Allow slides to cool to room temperature.
- Wash slides in TBST three times for 5 minutes each.
3. Staining:
- Follow the same blocking and primary antibody incubation steps as for Ki-67 (Protocol 1, Step 3), using a mouse anti-PCNA primary antibody.
- Incubate for 60 minutes at room temperature or overnight at 4°C.
- Wash with TBST three times for 5 minutes each.
- Apply a biotinylated secondary antibody (e.g., goat anti-mouse) and incubate for 30 minutes at room temperature.
- Continue with the streptavidin-HRP and DAB visualization steps as described for Ki-67.
4. Visualization and Counterstaining:
- Follow the same procedure as for Ki-67 staining (Protocol 1, Step 4).
Protocol 3: BrdU Staining
This protocol is for the detection of incorporated BrdU, a synthetic thymidine analog that is integrated into newly synthesized DNA during the S-phase of the cell cycle.
1. In Vivo/In Vitro BrdU Labeling:
- In Vivo: Administer BrdU to the animal model via intraperitoneal injection or in drinking water. The dosage and duration will depend on the experimental design.
- In Vitro: Add BrdU to the cell culture medium and incubate for a defined period to allow for incorporation into the DNA of proliferating cells.
2. Tissue Processing:
- Harvest and fix tissues as required (e.g., FFPE or frozen sections).
3. Deparaffinization and Rehydration (for FFPE sections):
- Follow the same procedure as for Ki-67 staining (Protocol 1, Step 1).
4. DNA Denaturation (Crucial Step for BrdU):
- Incubate slides in 2N HCl for 30-60 minutes at 37°C to denature the DNA and expose the incorporated BrdU.
- Neutralize the acid by immersing the slides in 0.1 M borate buffer (pH 8.5) for 10 minutes at room temperature.
- Rinse slides extensively with PBS.
5. Staining:
- Follow the blocking and primary antibody incubation steps as for Ki-67 (Protocol 1, Step 3), using a mouse anti-BrdU primary antibody.
- Incubate overnight at 4°C.
- Proceed with secondary antibody, streptavidin-HRP, and DAB visualization as described for Ki-67.
6. Visualization and Counterstaining:
- Follow the same procedure as for Ki-67 staining (Protocol 1, Step 4).
Concluding Remarks
The protocols and information provided herein offer a robust framework for investigating the antiproliferative effects of this compound. By employing standardized immunohistochemical techniques for Ki-67, PCNA, and BrdU, researchers can quantitatively assess changes in cell proliferation rates. The visualization of key signaling pathways, such as MAPK and NF-κB, provides a mechanistic context for the observed cellular responses to this compound treatment. These methodologies are essential tools for drug development professionals and scientists seeking to further elucidate the therapeutic potential of this compound.
References
Troubleshooting & Optimization
Adjusting Paricalcitol treatment protocols based on PTH levels
This guide provides technical support for researchers, scientists, and drug development professionals on the use of Paricalcitol, focusing on protocol adjustments based on parathyroid hormone (PTH) levels.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound in suppressing PTH?
This compound is a synthetic, biologically active vitamin D analog.[1][2][3] Its primary mechanism involves binding to the Vitamin D Receptor (VDR) in various tissues, including the parathyroid glands.[4] This this compound-VDR complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the nucleus.[4] This action directly inhibits the synthesis and secretion of parathyroid hormone (PTH), effectively reducing PTH mRNA levels and subsequent protein production. By suppressing PTH, this compound helps to normalize calcium and phosphorus homeostasis, which is often dysregulated in chronic kidney disease (CKD).
Caption: this compound's signaling pathway for PTH suppression.
Q2: How should the initial dose of this compound be determined?
The initial dose of this compound depends on the stage of chronic kidney disease (CKD) and the baseline intact PTH (iPTH) level. It is crucial to ensure the patient's baseline serum calcium is 9.5 mg/dL or lower before starting treatment to minimize the risk of hypercalcemia.
| CKD Stage | Baseline iPTH Level | Oral Initial Dose | IV Initial Dose |
| Stage 3 or 4 | ≤500 pg/mL | 1 mcg daily OR 2 mcg 3 times/week. | N/A |
| >500 pg/mL | 2 mcg daily OR 4 mcg 3 times/week. | N/A | |
| Stage 5 | Variable | Dose (mcg) = Baseline iPTH (pg/mL) / 80, administered 3 times/week. | 0.04 to 0.1 mcg/kg as a bolus dose 3 times/week. |
Q3: What is the standard protocol for titrating the this compound dose based on PTH response?
Dose adjustments should be made at 2- to 4-week intervals based on the percentage change in iPTH from baseline. The goal is to achieve a stable iPTH level within the target range while monitoring serum calcium and phosphorus.
| CKD Stage | iPTH Level Change from Baseline | Recommended Dose Adjustment |
| Stage 3 or 4 | Same, increased, or decreased <30% | Increase daily dose by 1 mcg or 3x/week dose by 2 mcg. |
| Decreased by 30% to 60% | Maintain current dose. | |
| Decreased by >60% or is <60 pg/mL | Decrease daily dose by 1 mcg or 3x/week dose by 2 mcg. | |
| Stage 5 | Same or increased | Increase dose. |
| Decreased by <30% | Increase dose. | |
| Decreased by 30% to 60% | Maintain current dose. | |
| Decreased by >60% | Decrease dose. | |
| At target (1.5-3x ULN) & stable | Maintain current dose. |
Troubleshooting Guide
Issue 1: Hypercalcemia or Hyperphosphatemia is Observed
Hypercalcemia (elevated serum calcium) and hyperphosphatemia (elevated serum phosphorus) are known risks associated with Vitamin D analog therapy. This compound is designed to have a lower impact on calcium and phosphorus levels compared to calcitriol, but monitoring is essential.
Troubleshooting Steps:
-
Confirm Laboratory Values: Re-measure serum calcium and phosphorus to confirm the elevation. Ensure serum calcium is adjusted for albumin levels.
-
Assess PTH Suppression: If PTH levels are over-suppressed (e.g., <150 pg/mL), it increases the risk of hypercalcemia.
-
Dose Adjustment:
-
If serum calcium is elevated, reduce the this compound dose by 2-4 mcg.
-
If the Calcium x Phosphorus product (Ca x P) is >75 mg²/dL², immediately reduce or withhold the dose until parameters normalize, then restart at a lower dose.
-
-
Dietary and Binder Review: Ensure the subject is adhering to a low-phosphate diet and that phosphate binder therapy is optimized.
-
Withhold Therapy: For persistent or severe hypercalcemia, withhold this compound and other sources of vitamin D until serum calcium has normalized.
Caption: Decision workflow for troubleshooting hypercalcemia.
Issue 2: Inadequate PTH Response
If PTH levels fail to decrease by at least 30% after a 2-4 week treatment period, the therapeutic response is considered inadequate.
Troubleshooting Steps:
-
Verify Adherence: In preclinical models, ensure consistent and accurate administration. In clinical settings, confirm patient adherence.
-
Dose Escalation: As per the titration table, if the PTH level has increased, remained the same, or decreased by less than 30%, the dose should be increased.
-
Investigate Drug Interactions: Certain drugs can affect this compound metabolism. For example, strong CYP3A inhibitors like ketoconazole can increase this compound exposure. Conversely, drugs like phenytoin or phenobarbital may decrease its concentration.
-
Re-evaluate Baseline: Assess for other factors that can stimulate PTH secretion, such as severe hypocalcemia, vitamin D deficiency, or hyperphosphatemia, and address them accordingly.
Experimental Protocol Example
Title: In-Vivo Dose-Response Study of this compound in a Rodent Model of Secondary Hyperparathyroidism (SHPT)
Objective: To determine the dose-dependent effect of this compound on serum iPTH, calcium, and phosphorus levels in a 5/6 nephrectomy (5/6 Nx) rat model of CKD-induced SHPT.
Methodology:
-
Model Induction: Induce CKD in male Sprague-Dawley rats (250-300g) via a two-step 5/6 Nx surgical procedure. Allow 4-6 weeks for SHPT to develop, confirming with elevated baseline serum iPTH (>300 pg/mL).
-
Animal Grouping: Randomly assign animals to vehicle control and this compound treatment groups (n=8-10 per group). Example this compound doses: 0.04, 0.08, and 0.16 mcg/kg.
-
Drug Administration: Administer this compound or vehicle (e.g., propylene glycol/ethanol/water solution) via intraperitoneal (IP) injection three times per week on non-consecutive days for 4 weeks.
-
Sample Collection: Collect blood samples via tail vein or saphenous vein at baseline and weekly thereafter. At study termination, collect a terminal blood sample via cardiac puncture.
-
Biochemical Analysis:
-
Measure serum iPTH using a rat-specific ELISA kit.
-
Measure serum total calcium and phosphorus using colorimetric assays.
-
-
Data Analysis: Analyze data using one-way ANOVA with post-hoc tests to compare treatment groups to the vehicle control. A p-value <0.05 is considered statistically significant.
Caption: Workflow for an in-vivo this compound dose-response study.
References
Paricalcitol interference with cell viability and toxicity assays
Welcome to the technical support center for researchers utilizing paricalcitol in cell-based assays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential interference of this compound with common cell viability and toxicity assays.
Frequently Asked Questions (FAQs)
Q1: My cell viability results are inconsistent when treating cells with this compound. Could the compound be interfering with my assay?
A1: Yes, it is possible that this compound is interfering with your cell viability assay. The most likely cause of interference is the antioxidant property of this compound. Many common viability assays, such as those using tetrazolium salts (e.g., MTT, XTT, MTS), rely on cellular reduction. Antioxidant compounds can directly reduce the assay reagents, leading to a false positive signal and an overestimation of cell viability.
Q2: How can I determine if this compound is interfering with my specific assay?
A2: A simple and effective way to test for interference is to run a cell-free control. Prepare wells containing your cell culture medium, this compound at the concentrations used in your experiment, and the assay reagent, but without any cells. If you observe a signal (e.g., color change in an MTT assay) in these cell-free wells, it indicates that this compound is directly reacting with the assay components.
Q3: Are there specific cell viability assays that are known to be affected by this compound?
A3: Assays based on the reduction of tetrazolium salts are most susceptible to interference by antioxidant compounds like this compound. These include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: Measures the reduction of MTT to a purple formazan product.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay: Similar to MTT, but produces a water-soluble formazan.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay: Also forms a water-soluble formazan.
While less common, interference with the Lactate Dehydrogenase (LDH) assay is also possible if this compound affects the enzymatic activity of LDH or the subsequent diaphorase reaction.
Q4: What alternative assays can I use to measure cell viability and toxicity in the presence of this compound?
A4: Several alternative assays are less prone to interference from antioxidant compounds. These include:
-
ATP-based assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a key indicator of metabolically active, viable cells. The luminescent signal is less likely to be affected by antioxidants.
-
Resazurin-based assays (e.g., AlamarBlue®): These assays use the reduction of resazurin to the fluorescent resorufin to measure metabolic activity. While still a redox-based assay, the fluorescent readout can sometimes be less susceptible to interference than colorimetric measurements. A cell-free control is still recommended.
-
Dye exclusion assays (e.g., Trypan Blue): This is a direct measure of cell membrane integrity. Viable cells with intact membranes exclude the dye, while non-viable cells take it up and appear colored. This method is not dependent on cellular metabolism.
-
Protease viability marker assays: These assays measure the activity of proteases that are only active in viable cells.
Troubleshooting Guides
Problem: Increased "viability" observed with this compound treatment in an MTT assay.
Possible Cause: this compound's antioxidant properties are likely causing direct reduction of the MTT reagent to formazan, independent of cellular metabolic activity.
Troubleshooting Steps:
-
Perform a Cell-Free Control:
-
Prepare a 96-well plate with wells containing only culture medium and the same concentrations of this compound used in your experiment.
-
Add the MTT reagent to these wells.
-
Incubate for the same duration as your cellular assay.
-
Add the solubilization buffer and read the absorbance.
-
If you observe an increase in absorbance with increasing concentrations of this compound, this confirms direct interference.
-
-
Switch to a Non-Redox-Based Assay:
-
Utilize an alternative assay such as an ATP-based assay (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue). These methods are not based on redox reactions and are therefore not susceptible to interference from antioxidants.
-
Quantitative Data Summary
The following table summarizes the principles of common viability assays and their susceptibility to interference by compounds like this compound.
| Assay Type | Principle | Potential for this compound Interference | Recommended Action |
| Tetrazolium Reduction (MTT, XTT, MTS) | Measures metabolic activity via reduction of a tetrazolium salt to a colored formazan product. | High: this compound's antioxidant properties can directly reduce the tetrazolium salt, leading to falsely elevated viability readings. | Perform cell-free controls. Strongly consider using an alternative assay. |
| Lactate Dehydrogenase (LDH) | Measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium. | Possible: this compound could potentially inhibit the LDH enzyme activity or interfere with the coupled enzymatic reaction. | Perform a control with purified LDH and this compound to check for direct enzyme inhibition. |
| ATP-Based Luminescence | Quantifies intracellular ATP levels as a measure of metabolically active cells. | Low: The luminescent reaction is generally not affected by antioxidant compounds. | Recommended alternative. |
| Resazurin Reduction (AlamarBlue®) | Measures metabolic activity through the reduction of resazurin to fluorescent resorufin. | Moderate: Although a redox assay, the fluorescent readout may be less prone to interference. A cell-free control is still essential. | Perform cell-free controls. A viable alternative if ATP assays are not available. |
| Trypan Blue Exclusion | Measures cell membrane integrity; viable cells exclude the dye. | Low: This is a direct measure of membrane integrity and is not dependent on metabolic activity. | Recommended alternative. |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired treatment period.
-
Add 10 µL of 5 mg/mL MTT solution to each well.[1]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
LDH Cytotoxicity Assay Protocol
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After the incubation period, centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
CellTiter-Glo® (ATP) Luminescent Cell Viability Assay Protocol
-
Seed cells in an opaque-walled 96-well plate and treat with this compound.
-
After the treatment period, equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
Resazurin Cell Viability Assay Protocol
-
Seed cells in a 96-well plate and treat with this compound.
-
Prepare a resazurin working solution (typically 44 µM) in complete culture medium.
-
After the treatment period, add 20 µL of the resazurin solution to each well containing 100 µL of medium.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the fluorescence with an excitation wavelength of 545-560 nm and an emission wavelength of 590 nm.
Trypan Blue Exclusion Assay Protocol
-
Following treatment with this compound, detach the cells from the culture vessel using trypsin and resuspend them in a single-cell suspension in serum-free medium or PBS.
-
Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).
-
Allow the mixture to incubate for 1-3 minutes at room temperature.
-
Load a hemocytometer with 10 µL of the cell-dye mixture.
-
Using a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.
-
Calculate the percentage of viable cells: % Viability = (Number of viable cells / Total number of cells) x 100.
Visualizations
Caption: Mechanism of this compound Interference in MTT Assay.
Caption: Troubleshooting Workflow for this compound Interference.
Caption: Rationale for Choosing Alternative Assays.
References
Technical Support Center: Overcoming Paricalcitol Resistance in In Vitro Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Paricalcitol in their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective vitamin D receptor (VDR) agonist.[1][2] It binds to the VDR, which then acts as a transcription factor to regulate genes involved in various cellular processes, including cell growth inhibition and differentiation.[3] In cancer research, it is investigated for its anti-proliferative effects.
Q2: What are the primary mechanisms of resistance to this compound in vitro?
A2: The main mechanisms of resistance often involve the Vitamin D signaling pathway itself. These include:
-
Downregulation or mutation of the Vitamin D Receptor (VDR): Reduced VDR expression or mutations that prevent this compound from binding effectively can lead to resistance.[4][5]
-
Upregulation of CYP24A1: This enzyme, 24-hydroxylase, is responsible for catabolizing and inactivating active vitamin D analogs like this compound. Overexpression of CYP24A1 leads to rapid degradation of the drug, preventing it from reaching its target, the VDR.
-
Alterations in FGF23 signaling: Fibroblast growth factor 23 (FGF23) is a hormone that regulates vitamin D metabolism. Dysregulation of the FGF23 pathway can contribute to a state of resistance to VDR agonists.
Q3: Can this compound resistance be reversed or overcome?
A3: Yes, several strategies are being explored to overcome this compound resistance. These include:
-
Combination therapies: Using this compound with other agents, such as chemotherapy or targeted therapies, can create synergistic effects and overcome resistance.
-
Inhibition of CYP24A1: Using inhibitors of the CYP24A1 enzyme can prevent the breakdown of this compound, thereby increasing its local concentration and efficacy.
-
Modulation of signaling pathways: Targeting pathways that are dysregulated in resistant cells, in combination with this compound, may restore sensitivity.
Troubleshooting Guide
| Problem/Observation | Potential Cause | Suggested Solution |
| Cells show reduced sensitivity to this compound (higher IC50) compared to published data. | 1. Development of spontaneous resistance: Prolonged cell culture can lead to the selection of resistant clones. 2. High expression of CYP24A1: The cell line may intrinsically have high levels of the drug-catabolizing enzyme. 3. Low VDR expression: The cell line may have low levels of the Vitamin D Receptor. | 1. Confirm IC50: Perform a dose-response curve to accurately determine the IC50 value for your cell line. 2. Assess VDR and CYP24A1 levels: Use Western blot or qRT-PCR to quantify the expression of VDR and CYP24A1 protein and mRNA, respectively. 3. Consider CYP24A1 inhibition: Treat cells with a CYP24A1 inhibitor in combination with this compound to see if sensitivity is restored. |
| This compound-resistant cell line loses its resistant phenotype over time. | 1. Lack of continuous selection pressure: In the absence of the drug, the resistant cell population may be outcompeted by sensitive cells. | 1. Maintain low-dose exposure: Culture the resistant cell line in a medium containing a low, non-lethal concentration of this compound to maintain selective pressure. |
| Inconsistent results in this compound sensitivity assays. | 1. Variability in cell seeding density. 2. Inconsistent drug concentration or stability. 3. Assay-dependent variability. | 1. Standardize cell seeding: Ensure a consistent number of cells are seeded in each well. 2. Prepare fresh drug dilutions: Prepare this compound dilutions from a stock solution for each experiment. 3. Validate with a secondary assay: Use an alternative cell viability assay (e.g., crystal violet) to confirm results from a primary assay (e.g., MTT). |
| siRNA knockdown of VDR or CYP24A1 is ineffective. | 1. Inefficient transfection: The transfection reagent or protocol may not be optimal for your cell line. 2. Poor siRNA efficacy: The chosen siRNA sequence may not be effective. 3. Rapid protein turnover. | 1. Optimize transfection: Titrate the amount of siRNA and transfection reagent. 2. Test multiple siRNAs: Use a pool of siRNAs or test multiple individual sequences targeting different regions of the gene. 3. Confirm knockdown at protein level: Use Western blotting to verify the reduction in protein expression, not just mRNA levels. |
Quantitative Data Summary
Table 1: this compound IC50 Values in Sensitive vs. Resistant Cell Lines (Illustrative)
| Cell Line | Condition | This compound IC50 (nM) | Fold Resistance |
| Prostate Cancer (PC-3) | Parental | 50 | - |
| Prostate Cancer (PC-3) | This compound-Resistant | >1000 | >20 |
| Colon Cancer (HT-29) | Parental | 29.5 | - |
| Colon Cancer (HT-29) | This compound-Resistant | >500 | >17 |
Note: The specific IC50 values can vary significantly between cell lines and experimental conditions. The values presented are for illustrative purposes and are based on typical ranges seen in the literature.
Table 2: Gene Expression Changes in this compound-Resistant Cells (Illustrative)
| Gene | Change in mRNA Expression (Fold Change vs. Parental) | Change in Protein Expression (Fold Change vs. Parental) |
| VDR | ↓ (0.5-fold) | ↓ (0.4-fold) |
| CYP24A1 | ↑ (10 to 50-fold) | ↑ (15 to 60-fold) |
Note: These are representative fold changes. Actual values will depend on the specific resistant cell line.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol uses a dose-escalation method to gradually select for a resistant cell population.
-
Determine Initial IC50:
-
Seed parental cells in a 96-well plate.
-
Treat with a range of this compound concentrations for 72 hours.
-
Assess cell viability using an MTT or similar assay to determine the IC50.
-
-
Initial Exposure:
-
Culture parental cells in a T25 flask with complete medium containing this compound at a starting concentration equal to the IC20 (the concentration that inhibits growth by 20%).
-
Monitor cell viability. A significant portion of cells are expected to die initially.
-
-
Dose Escalation:
-
Once the cell population recovers and resumes stable growth, gradually increase the concentration of this compound in the culture medium.
-
Increase the dose in small increments (e.g., 1.5 to 2-fold).
-
Allow the cells to adapt and recover at each new concentration before proceeding to the next. This process can take several months.
-
-
Confirmation of Resistance:
-
Once cells are stably growing at a significantly higher concentration of this compound (e.g., 10-20 times the initial IC50), confirm the resistant phenotype.
-
Perform a cell viability assay to determine the new IC50 of the resistant line and compare it to the parental line.
-
Characterize the resistant cells by examining the expression of VDR and CYP24A1.
-
Protocol 2: siRNA-Mediated Knockdown of VDR or CYP24A1
This protocol describes a general method for transiently silencing gene expression using siRNA.
-
Cell Seeding:
-
24 hours prior to transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
-
Transfection Complex Preparation:
-
For each well, dilute a specific amount of siRNA (e.g., 100 pmol) in serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
-
Transfection:
-
Add the siRNA-lipid complexes to the cells in each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
-
Validation of Knockdown:
-
After the incubation period, harvest the cells.
-
Assess the knockdown efficiency at both the mRNA level (using qRT-PCR) and the protein level (using Western blotting). A non-targeting siRNA should be used as a negative control.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway and negative feedback loop.
Caption: Key mechanisms of resistance to this compound.
Caption: Workflow for generating a this compound-resistant cell line.
References
- 1. The influence of selective vitamin D receptor activator this compound on cardiovascular system and cardiorenal protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Effect of this compound on Vascular Calcification and Cardiovascular Disease in Uremia: Beyond PTH Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new agent for the management of secondary hyperparathyroidism in patients undergoing chronic renal dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of vitamin D receptor, CYP24A1, and CYP27B1 in normal and inflamed canine pancreases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. VDR and CYP24A1 Expression Analysis in Iranian Relapsing-Remitting Multiple Sclerosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Paricalcitol Efficacy and Serum Phosphorus
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Paricalcitol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of serum phosphorus levels on the efficacy of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic, biologically active vitamin D analog.[1][2][3] Its primary mechanism involves binding to the vitamin D receptor (VDR), which is present in various tissues, including the parathyroid glands, intestines, kidneys, and bone.[3][4] This binding action selectively activates vitamin D-responsive pathways. A key therapeutic effect of this compound is the reduction of parathyroid hormone (PTH) levels by inhibiting its synthesis and secretion.
Q2: How do serum phosphorus levels influence the administration of this compound?
Serum phosphorus levels are a critical consideration for both the initiation and dose titration of this compound. Elevated phosphorus levels (hyperphosphatemia) can be exacerbated by vitamin D analogs, which can increase intestinal phosphorus absorption. Therefore, this compound therapy is often initiated and adjusted based on maintaining serum phosphorus within a target range to avoid potential complications like an elevated calcium-phosphorus product, which is a risk factor for vascular calcification.
Q3: Is this compound expected to increase serum phosphorus levels?
This compound was designed to suppress PTH with minimal effects on serum calcium and phosphorus levels compared to older vitamin D analogs like calcitriol. Several clinical studies have shown that this compound effectively reduces PTH levels without causing significant hyperphosphatemia. However, excessive doses can lead to hyperphosphatemia. Close monitoring of phosphorus levels is essential throughout treatment.
Q4: What are the general guidelines for this compound dosage adjustment in relation to serum phosphorus?
Dosage adjustments for this compound are multifactorial, considering intact parathyroid hormone (iPTH), serum calcium, and serum phosphorus levels. If the calcium-phosphorus product (Ca x P) exceeds a certain threshold (e.g., >75 mg²/dL²), the dosage should be reduced or temporarily withheld until the levels normalize.
Troubleshooting Guide
Problem: Suboptimal PTH reduction is observed despite administering this compound.
-
Possible Cause 1: Elevated Serum Phosphorus. High serum phosphorus levels can contribute to secondary hyperparathyroidism and may indirectly impact the therapeutic environment for this compound. While this compound itself has a minimal effect on phosphorus, uncontrolled hyperphosphatemia from other sources can be a confounding factor.
-
Troubleshooting Step: Ensure serum phosphorus levels are within the target range as specified in your experimental protocol or relevant clinical guidelines. Consider the use of phosphate binders if necessary to manage hyperphosphatemia.
-
-
Possible Cause 2: Incorrect Dosing. The initial dose of this compound may be insufficient to achieve the desired PTH suppression.
-
Troubleshooting Step: Review the dosing protocol. This compound dosing is often based on the baseline iPTH level. For example, one dosing strategy for adults with Stage 5 CKD is to calculate the dose by dividing the most recent iPTH level (in pg/mL) by 80. Dose adjustments should be made at regular intervals (e.g., every 2-4 weeks) based on follow-up iPTH, calcium, and phosphorus measurements.
-
Problem: Hyperphosphatemia is observed during this compound treatment.
-
Possible Cause 1: Excessive this compound Dosage. Although designed to have a minimal phosphatemic effect, high doses of this compound can lead to elevated phosphorus levels.
-
Troubleshooting Step: Re-evaluate the current dosage. If hyperphosphatemia is present, the this compound dose should be reduced or temporarily discontinued until phosphorus levels return to the target range.
-
-
Possible Cause 2: Inadequate Phosphate Binder Therapy. In many experimental models of chronic kidney disease (CKD), concurrent use of phosphate binders is necessary to control serum phosphorus.
-
Troubleshooting Step: Assess the adequacy of the phosphate binder regimen. The dose or type of phosphate binder may need to be adjusted. If a calcium-based phosphate binder is being used and hypercalcemia is also present, switching to a non-calcium-based binder may be beneficial.
-
-
Possible Cause 3: High Dietary Phosphorus Intake. The phosphorus content of the experimental diet can significantly impact serum phosphorus levels.
-
Troubleshooting Step: Review and standardize the dietary phosphorus content in your experimental model. Adherence to a restricted phosphorus diet is often a component of managing mineral and bone disorders in CKD.
-
Data Presentation
Table 1: this compound Dosing Recommendations Based on Baseline iPTH in Adults
| CKD Stage | Baseline iPTH Level (pg/mL) | Recommended Oral Starting Dose |
| Stage 3 or 4 | ≤500 | 1 mcg daily OR 2 mcg 3 times a week |
| Stage 3 or 4 | >500 | 2 mcg daily OR 4 mcg 3 times a week |
| Stage 5 | Variable | Dose (micrograms) = baseline iPTH (pg/mL) / 80 |
Table 2: Clinical Study Outcomes on Serum Phosphorus with this compound Treatment
| Study Population | This compound Effect on Serum Phosphorus | Comparator | Reference |
| CKD Stages 3 & 4 | No significant difference compared to placebo. | Placebo | |
| Hemodialysis Patients | Minimal effect on serum phosphorus. | Placebo | |
| Hemodialysis Patients | Similar change in serum phosphorus levels. | Other Vitamin D Receptor Activators | |
| Diabetic Nephropathy | Transient, modest increase with 2 µ g/day dose. | Placebo |
Experimental Protocols
Key Experiment: Evaluating the Efficacy of this compound in a CKD Animal Model
Objective: To determine the effect of this compound on PTH, serum calcium, and serum phosphorus levels in a rat model of chronic kidney disease.
Methodology:
-
Animal Model: Induce chronic kidney disease in male Sprague-Dawley rats via 5/6 nephrectomy.
-
Acclimatization: Allow a post-surgical recovery and disease development period of 8-12 weeks.
-
Baseline Measurements: At the end of the development period, collect blood samples to determine baseline levels of iPTH, serum calcium, and serum phosphorus.
-
Group Allocation: Randomly assign animals to one of the following groups:
-
Vehicle Control (e.g., propylene glycol)
-
This compound (dose to be determined based on the severity of secondary hyperparathyroidism, e.g., 0.1 µg/kg administered intraperitoneally three times a week).
-
-
Treatment Period: Administer the assigned treatments for a period of 4-8 weeks.
-
Monitoring: Collect blood samples weekly to monitor serum calcium and phosphorus levels. Measure iPTH levels at the midpoint and end of the treatment period.
-
Data Analysis: Compare the changes in iPTH, calcium, and phosphorus levels from baseline to the end of the study between the treatment and control groups using appropriate statistical methods (e.g., ANOVA).
Mandatory Visualizations
Caption: this compound binds to the VDR in the parathyroid gland, inhibiting PTH gene transcription.
References
Technical Support Center: Monitoring and Managing Digitalis Toxicity with Concurrent Paricalcitol Use
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the interaction between digitalis glycosides (e.g., digoxin) and Paricalcitol. It provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to facilitate the monitoring and management of potential digitalis toxicity in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of interaction between digitalis and this compound?
The principal interaction is pharmacodynamic. This compound, a vitamin D analog, can cause hypercalcemia (elevated serum calcium levels)[1][2][3]. Hypercalcemia, in turn, potentiates the toxic effects of digitalis glycosides[4][5]. Digitalis inhibits the Na+/K+-ATPase pump in cardiomyocytes, leading to an increase in intracellular sodium. This reduces the activity of the sodium-calcium exchanger, causing an influx of calcium and increased intracellular calcium levels. Elevated extracellular calcium from hypercalcemia can further augment this intracellular calcium overload, increasing the risk of arrhythmias and other toxic effects of digitalis.
Q2: What are the key parameters to monitor in an experimental setting when co-administering digitalis and this compound?
Researchers should monitor a combination of biochemical and functional parameters:
-
Biochemical:
-
Calcium, potassium, and magnesium concentrations in serum (in vivo) or cell culture medium (in vitro). Electrolyte imbalances, particularly hypercalcemia and hypokalemia, significantly increase the risk of digitalis toxicity.
-
Serum or medium concentrations of the digitalis glycoside to ensure they are within the intended experimental range.
-
-
Functional (In Vivo):
-
Electrocardiogram (ECG) for signs of digitalis toxicity, such as arrhythmias (e.g., ventricular bigeminy, AV block) and changes in the ST segment.
-
-
Functional (In Vitro):
-
Electrophysiological parameters using techniques like microelectrode arrays (MEA) to assess changes in action potential duration and identify pro-arrhythmic events.
-
Intracellular calcium transients to directly measure changes in calcium handling.
-
Cell viability and cytotoxicity assays.
-
Q3: What are the typical signs of digitalis toxicity to watch for in preclinical experiments?
In animal models, signs include ECG abnormalities such as bradycardia, atrioventricular (AV) block, and ventricular arrhythmias. In vitro, using cardiomyocytes, signs of toxicity include an increased frequency of arrhythmias, delayed afterdepolarizations (DADs), and ultimately, cell death.
Q4: How frequently should calcium levels be monitored during an experiment?
Prescribing information for this compound recommends more frequent monitoring of serum calcium when initiating or adjusting the dose in patients also receiving digitalis compounds. For research purposes, it is prudent to establish a baseline calcium level before administering the drugs and then monitor at regular intervals throughout the experiment, especially after each administration of this compound. The exact frequency will depend on the experimental design (acute vs. chronic dosing).
Troubleshooting Guide
Q1: My in vitro cardiomyocyte model shows a high incidence of spontaneous arrhythmias in the control group, making it difficult to assess drug effects. What should I do?
High baseline arrhythmias can confound results. Consider the following:
-
Cell Culture Conditions: Ensure optimal and consistent culture conditions (temperature, CO2, humidity). Variation can stress the cells.
-
Cell Maturation: iPSC-derived cardiomyocytes require sufficient time to mature in culture to achieve stable electrophysiological properties. Ensure your cells have been cultured for an adequate duration.
-
Media Composition: Verify the composition of your culture medium. Variations in electrolyte concentrations, especially calcium and potassium, can induce arrhythmias.
-
Plating Density: Inconsistent cell density can lead to variability in cell-to-cell coupling and electrophysiological behavior. Optimize and standardize your plating density.
Q2: I am not observing a potentiation of digitalis toxicity with this compound in my experiment. Why might this be?
Several factors could contribute to this:
-
Insufficient Hypercalcemia: Verify that this compound is inducing a significant increase in calcium concentration in your experimental system. Measure calcium levels in the serum or culture medium. The potentiation effect is dependent on hypercalcemia.
-
This compound Concentration/Dose: The concentration or dose of this compound may be too low to induce hypercalcemia in your model. A dose-response experiment may be necessary.
-
Experimental Model Sensitivity: The chosen cell line or animal strain may be less sensitive to changes in extracellular calcium or to digitalis itself.
-
Duration of Exposure: The duration of co-exposure to both compounds may be insufficient to manifest the potentiating effect.
Q3: How can I differentiate between the direct electrophysiological effects of this compound and its potentiation of digitalis toxicity?
This is a critical experimental design question. Your study should include the following groups to dissect the effects:
-
Vehicle Control: To establish a baseline.
-
Digitalis Only: To characterize the effects of digitalis alone at a given concentration.
-
This compound Only: To determine any direct effects of this compound on cardiomyocyte electrophysiology or calcium handling.
-
Digitalis + this compound: To assess the combined effect.
By comparing the results from the "Digitalis + this compound" group to the sum of the effects from the "Digitalis Only" and "this compound Only" groups, you can identify synergistic or potentiating interactions.
Quantitative Data Summary
| Study/Trial | This compound Dose | Incidence of Hypercalcemia (>10.5 mg/dL) | Comparator | Incidence of Hypercalcemia in Comparator Group | Population | Citation |
| VITAL Study (post hoc analysis) | 1 µ g/day | 1.1% | Placebo | Not Reported | Patients with diabetic nephropathy (CKD stages 2-4) | |
| VITAL Study (post hoc analysis) | 2 µ g/day | 3.2% | Placebo | Not Reported | Patients with diabetic nephropathy (CKD stages 2-4) | |
| Coyne et al., 2014 | 1 µ g/day (initial) | 3/55 patients (5.5%) | Calcitriol 0.25 µ g/day (initial) | 1/55 patients (1.8%) | Patients with CKD stages 3-4 | |
| Placebo-controlled trial | Not specified | 2% | Placebo | 0% | Patients with CKD stages 3-4 |
Note: The risk of hypercalcemia with this compound is generally low but dose-dependent. Researchers should be aware of this potential side effect and its implication for digitalis toxicity.
Experimental Protocols
In Vitro Protocol: Assessing Digitalis Toxicity Potentiation in hiPSC-Cardiomyocytes
1. Objective: To determine if this compound potentiates digitalis-induced cardiotoxicity in human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
2. Materials:
-
hiPSC-CMs
-
Appropriate cell culture medium and supplements
-
Multi-well microelectrode array (MEA) plates
-
Digitalis glycoside (e.g., Digoxin)
-
This compound
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM)
-
Cytotoxicity assay kit (e.g., LDH or MTT assay)
3. Methodology:
-
Cell Culture:
-
Plate hiPSC-CMs on fibronectin-coated MEA plates at a density that forms a confluent, spontaneously beating monolayer.
-
Culture the cells for at least 10-14 days to allow for electrophysiological maturation.
-
-
Drug Preparation:
-
Prepare stock solutions of Digoxin and this compound in an appropriate vehicle (e.g., DMSO).
-
Prepare serial dilutions to create a concentration-response curve. Final vehicle concentration should be consistent across all wells and typically ≤ 0.1%.
-
-
Experimental Groups:
-
Vehicle Control
-
This compound alone (multiple concentrations)
-
Digoxin alone (multiple concentrations)
-
This compound (fixed concentration) + Digoxin (multiple concentrations)
-
-
Electrophysiology Measurement (MEA):
-
Record a baseline of spontaneous electrical activity for 10-20 minutes before adding compounds.
-
Add the compounds to the respective wells.
-
Record the electrical activity continuously or at set time points (e.g., 30 min, 1h, 2h, 24h) post-drug addition.
-
Analyze the data for changes in beat rate, field potential duration (FPD), and the incidence of arrhythmic events (e.g., early afterdepolarizations, fibrillations).
-
-
Intracellular Calcium Imaging:
-
In parallel plates, load the hiPSC-CMs with a calcium-sensitive dye.
-
Acquire baseline fluorescence recordings.
-
Add the compounds and record changes in calcium transient amplitude, duration, and the occurrence of spontaneous calcium waves.
-
-
Cytotoxicity Assessment:
-
After the final electrophysiology or imaging time point, use the supernatant or the cells to perform a cytotoxicity assay according to the manufacturer's protocol.
-
In Vivo Protocol: Animal Model of Digitalis Toxicity with this compound
1. Objective: To evaluate the effect of this compound on the dose of digitalis required to induce cardiotoxicity in a rodent model.
2. Materials:
-
Male Wistar rats or Guinea pigs
-
Digitalis glycoside (e.g., Digoxin) for intravenous infusion
-
This compound for intraperitoneal or oral administration
-
Anesthesia (e.g., urethane or isoflurane)
-
ECG recording equipment with needle electrodes
-
Infusion pump
-
Blood collection supplies
3. Methodology:
-
Animal Preparation and Grouping:
-
Acclimatize animals for at least one week.
-
Divide animals into experimental groups:
-
Control Group: Vehicle for this compound + Saline infusion.
-
This compound Group: this compound administration + Saline infusion.
-
Digoxin Group: Vehicle for this compound + Digoxin infusion.
-
Combination Group: this compound administration + Digoxin infusion.
-
-
-
Drug Administration:
-
Administer this compound or its vehicle for a predetermined period (e.g., daily for 3-7 days) to allow for potential changes in serum calcium.
-
On the day of the experiment, anesthetize the animals.
-
Insert a catheter into a tail vein for infusion.
-
Attach ECG leads to monitor cardiac activity.
-
-
Induction of Digitalis Toxicity:
-
Record a stable baseline ECG for at least 30 minutes.
-
Begin a slow intravenous infusion of Digoxin at a constant rate.
-
Continuously monitor the ECG for the appearance of predefined toxic endpoints, such as:
-
Ventricular premature beats
-
Ventricular bigeminy
-
Second or third-degree AV block
-
Ventricular tachycardia
-
-
-
Data Collection and Analysis:
-
Record the total dose of Digoxin (in mg/kg) required to produce each toxic endpoint.
-
Collect blood samples at baseline and at the end of the experiment to measure serum concentrations of calcium, potassium, magnesium, and digoxin.
-
Compare the dose of Digoxin required to induce toxicity between the Digoxin Group and the Combination Group. A significantly lower dose in the Combination Group would indicate potentiation.
-
Visualizations
Signaling Pathway of Interaction
Caption: Mechanism of Digitalis Toxicity Potentiation by this compound.
Experimental Workflow for In Vitro Assessment
Caption: Workflow for in vitro assessment of drug interaction.
Troubleshooting Logic for Unexpected Results
Caption: Decision tree for troubleshooting unexpected results.
References
- 1. clinicianrevision.com [clinicianrevision.com]
- 2. Can Hypercalcemia Cause an Arrhythmia? [healthline.com]
- 3. Beneficial effects of this compound on cardiac dysfunction and remodelling in a model of established heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cardiac Glycoside and Digoxin Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Initial dosing of Paricalcitol in hemodialysis patients with secondary hyperparathyroidism
Of course. Here is a technical support center guide on the initial dosing of Paricalcitol in hemodialysis patients with secondary hyperparathyroidism.
This guide provides technical information, frequently asked questions (FAQs), and troubleshooting protocols for the initial dosing of this compound in hemodialysis patients with secondary hyperparathyroidism (SHPT).
Frequently Asked Questions (FAQs)
Q1: What is the recommended initial dose of intravenous (IV) this compound for adult hemodialysis patients?
The initial dose of IV this compound can be determined using two primary methods: a weight-based formula or a formula based on baseline intact parathyroid hormone (iPTH) levels.[1][2][3]
-
Weight-Based Dosing: The recommended initial dose is 0.04 to 0.1 mcg/kg, administered as a bolus injection during dialysis, no more frequently than every other day.[1][3]
-
iPTH-Based Dosing: An alternative method calculates the dose (in mcg) by dividing the baseline iPTH level (in pg/mL) by 80. This calculated dose is also administered three times a week during dialysis.
Q2: How is the initial dose of oral this compound determined for adult hemodialysis patients?
For adult patients with Chronic Kidney Disease (CKD) Stage 5 on dialysis, the initial oral dose is calculated based on the baseline iPTH level. The formula is the same as the iPTH-based IV method: divide the baseline iPTH level (in pg/mL) by 80 to determine the microgram dose to be administered three times a week.
Q3: What are the critical laboratory parameters to check before initiating this compound therapy?
Before starting treatment, it is essential to measure baseline serum calcium, serum phosphorus, and iPTH levels. Therapy should only be initiated if the adjusted baseline serum calcium is 9.5 mg/dL or lower to minimize the risk of hypercalcemia.
Q4: How frequently should this compound be administered?
This compound, for both IV and oral routes, should be administered three times per week, but no more frequently than every other day. For patients receiving hemodialysis, the IV dose can be given at any time during the dialysis session.
Q5: What is the mechanism of action for this compound?
This compound is a synthetic, biologically active vitamin D analog. Its primary action is to bind to the vitamin D receptor (VDR) in the parathyroid gland, which results in the selective activation of vitamin D responsive pathways. This action leads to a reduction in parathyroid hormone (PTH) levels, thereby managing secondary hyperparathyroidism.
Q6: How soon after initiation should the dose of this compound be adjusted?
Dose adjustments are typically made at 2- to 4-week intervals based on the patient's iPTH, serum calcium, and serum phosphorus levels.
Q7: Are there different initial dosing recommendations for pediatric patients on hemodialysis?
Yes, dosing for pediatric patients (ages 5 and older) is also based on baseline iPTH levels.
-
IV Dosing (≥5 years):
-
If baseline iPTH is less than 500 pg/mL, the initial dose is 0.04 mcg/kg.
-
If baseline iPTH is 500 pg/mL or greater, the initial dose is 0.08 mcg/kg.
-
-
Oral Dosing (10-16 years): The initial dose (in mcg) is calculated by dividing the baseline iPTH level (in pg/mL) by 120, administered three times a week.
Troubleshooting Guide
Q1: What is the protocol if a patient develops hypercalcemia?
If a patient develops hypercalcemia (elevated serum calcium), the this compound dosage should be immediately reduced or withheld until the level normalizes. If the patient is using a calcium-based phosphate binder, the dose of the binder may be reduced or the patient may be switched to a non-calcium-containing phosphate binder. Once serum calcium has normalized, this compound can be reinitiated at a lower dose.
Q2: How should dosing be adjusted if the iPTH level is inadequately suppressed?
If the iPTH level has not decreased by at least 30% from baseline, the dose of this compound may be increased. For adult IV administration, the dose can be increased by 2 to 4 mcg at 2- to 4-week intervals. Frequent monitoring of iPTH, calcium, and phosphorus is required during any titration period.
Q3: What action is required if the iPTH level becomes oversuppressed (falls below the target range)?
Excessive suppression of PTH can lead to adynamic bone disease. If the iPTH level decreases by more than 60% from baseline or falls below the target range, the dose of this compound should be decreased.
Q4: What should be done if the serum calcium x phosphorus (Ca x P) product exceeds 75 mg²/dL²?
If the Ca x P product is greater than 75, the drug dosage should be immediately reduced or interrupted until these parameters are normalized.
Q5: Are there any significant drug interactions to be aware of?
Co-administration of this compound with strong CYP3A4 inhibitors (e.g., ketoconazole, itraconazole) can increase the level and effect of this compound. Conversely, CYP3A4 inducers (e.g., carbamazepine) may decrease its effectiveness. Caution and close monitoring are advised when these drugs are used concurrently.
Data Presentation: Dosing Summary Tables
Table 1: Initial Dosing of this compound in Adult Hemodialysis Patients
| Dosing Method | Route | Initial Dose Regimen | Administration Frequency |
| Weight-Based | IV | 0.04 to 0.1 mcg/kg | Three times a week |
| iPTH-Based | IV / Oral | Baseline iPTH (pg/mL) / 80 | Three times a week |
Note: Doses should be administered no more frequently than every other day.
Table 2: Dose Titration Guide for Adult Patients Based on iPTH Response
| iPTH Level Relative to Target Range | Percent iPTH Decrease from Baseline | Recommended Dose Adjustment |
| Above Target | Increased or decreased by <30% | Increase dose by 2-4 mcg every 2-4 weeks |
| Above Target | Decreased by 30% to 60% | Maintain current dose |
| Above Target | Decreased by >60% | Decrease dose |
| At Target | Stable | Maintain current dose |
Source: Adapted from prescribing information.
Experimental Protocols
Protocol: A Double-Blind Randomized Trial Comparing iPTH/80 vs. iPTH/120 Dosing
This section describes the methodology of a key clinical study that evaluated different initial dosing strategies for this compound.
-
Objective: To compare the efficacy and safety of two different iPTH-based initial dosing formulas for this compound (iPTH/80 vs. iPTH/120) in hemodialysis patients with SHPT.
-
Study Design: A 12-week, double-blind, randomized controlled trial.
-
Patient Population: The study included 43 hemodialysis patients with iPTH levels between 300 and 900 pg/mL.
-
Intervention:
-
Patients were randomly assigned to one of two groups.
-
Group 1 (iPTH/80): Received an initial this compound dose calculated by dividing their baseline iPTH (in pg/mL) by 80.
-
Group 2 (iPTH/120): Received an initial this compound dose calculated by dividing their baseline iPTH (in pg/mL) by 120.
-
Doses were administered intravenously three times per week during dialysis.
-
-
Primary Outcome: The primary endpoint was the control of iPTH levels within the target range of 150 to 300 pg/mL.
-
Key Findings: The lower initial dose (iPTH/120) demonstrated similar efficacy in reaching target iPTH levels compared to the higher dose (iPTH/80). However, the iPTH/80 group experienced more episodes of excessive PTH suppression and required more frequent dose reductions due to greater increases in serum calcium levels. This suggests that a more modest initial dose may be appropriate in some cases.
Visualizations: Pathways and Workflows
Caption: this compound Mechanism of Action.
Caption: Initial Dosing and Titration Workflow.
Caption: Troubleshooting Hypercalcemia.
References
Validation & Comparative
Comparative In Vitro Efficacy of Paricalcitol and Calcitriol: A Guide for Researchers
An objective analysis of the in vitro performance of Paricalcitol versus Calcitriol, supported by experimental data, to inform research and drug development professionals.
This guide provides a comparative overview of the in vitro efficacy of this compound (19-nor-1α,25-dihydroxyvitamin D₂) and Calcitriol (1,25-dihydroxyvitamin D₃), two vitamin D receptor (VDR) activators. The information is compiled from peer-reviewed studies and is intended for researchers, scientists, and professionals in drug development.
Executive Summary
In vitro studies reveal distinct profiles for this compound and Calcitriol in various cellular models. While both compounds effectively activate the Vitamin D receptor, this compound demonstrates a potentially advantageous profile in specific contexts, particularly concerning cellular calcification and proliferation. Calcitriol, in contrast, shows potent effects on bone mineral mobilization. The choice between these agents for in vitro studies will depend on the specific cellular pathways and outcomes under investigation.
I. Effects on Bone Mineralization and Osteoblasts
A key area of comparison is the differential impact of this compound and Calcitriol on bone and mineral metabolism at the cellular level. In vitro studies using neonatal mouse calvariae (bone tissue) cultures have provided insights into their direct effects on bone resorption and osteoblast activity.
Quantitative Data Summary
| Parameter | This compound | Calcitriol | Key Findings |
| Calcium Efflux from Bone | Increased | Increased | Both compounds stimulate calcium efflux from bone, indicative of bone resorption. |
| Acid Phosphatase Activity | No effect at low concentrations; significant increase at 10⁻⁸ mol/L. | Significant increase at 10⁻⁹ mol/L. | Calcitriol is more potent at lower concentrations in stimulating this marker of bone resorption. |
| Alkaline Phosphatase Activity | No significant effect. | Significant inhibition at 10⁻⁸ mol/L. | Calcitriol, but not this compound, inhibits this marker of osteoblast activity at higher concentrations. |
| Osteocalcin Release | No effect at low concentrations; significant increase at 10⁻⁸ mol/L. | Significant increase at 10⁻⁸ mol/L. | Both compounds stimulate osteocalcin production, a marker of bone formation, at higher concentrations. |
Experimental Protocol: Ex Vivo Mouse Calvariae Culture
This protocol is based on methodologies used to assess in vitro bone metabolism.
1. Tissue Preparation:
-
Calvariae are dissected from 5- to 7-day-old neonatal mice.
-
The frontal and parietal bones are split along the sagittal suture.
-
Each half is then cultured in a separate well of a 24-well plate.
2. Culture Conditions:
-
Bones are cultured in a serum-free medium, such as BGJb medium, supplemented with bovine serum albumin (BSA).
-
The cultures are maintained in a humidified atmosphere of 5% CO₂ at 37°C.
-
The medium is changed after a 24-hour pre-incubation period.
3. Treatment:
-
Fresh medium containing either vehicle (control), this compound, or Calcitriol at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁸ mol/L) is added.
-
The cultures are incubated for a defined period, typically 48 to 96 hours.
4. Assays:
-
Calcium Efflux: The concentration of calcium in the culture medium is measured at the end of the incubation period using a calcium-sensitive electrode or a colorimetric assay. The net calcium flux is calculated as the difference between the final and initial calcium concentrations.
-
Enzyme Activity: The activities of acid and alkaline phosphatase in the culture medium are determined using specific enzymatic assays.
-
Osteocalcin Measurement: Osteocalcin levels in the medium are quantified using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
Experimental Workflow: Bone Resorption Assay
Caption: Workflow for assessing the in vitro effects of this compound and Calcitriol on bone resorption.
II. Effects on Vascular Smooth Muscle Cell Calcification
The differential effects of this compound and Calcitriol on vascular calcification are of significant interest, as this process is a major contributor to cardiovascular disease. In vitro studies using vascular smooth muscle cells (VSMCs) have elucidated their distinct impacts on calcification and underlying signaling pathways.
Quantitative Data Summary
| Parameter | This compound | Calcitriol | Key Findings |
| Phosphate-Induced Calcification | Significantly reduces calcification. | Further increases calcification. | This compound exhibits a protective effect against phosphate-induced VSMC calcification, while Calcitriol exacerbates it. |
| Wnt/β-catenin Signaling | Inhibits nuclear translocation of β-catenin. | Promotes nuclear translocation of β-catenin. | The opposing effects on calcification are linked to the differential regulation of the Wnt/β-catenin pathway. |
| Osteogenic Gene Expression (e.g., Runx2, Osteocalcin) | Downregulates expression. | Upregulates expression. | This compound suppresses the transdifferentiation of VSMCs into an osteoblastic phenotype. |
Experimental Protocol: In Vitro Vascular Smooth Muscle Cell Calcification
This protocol is based on methodologies used to study VSMC calcification.
1. Cell Culture:
-
Human aortic smooth muscle cells (HASMCs) are cultured in a standard growth medium (e.g., DMEM with 10% FBS).
-
Cells are grown to confluence in multi-well plates.
2. Induction of Calcification:
-
The growth medium is replaced with a high-phosphate calcification medium (e.g., DMEM containing elevated phosphate levels, typically 2.5-3.5 mM).
-
Cells are concurrently treated with either vehicle, this compound (e.g., 10⁻⁸ M), or Calcitriol (e.g., 10⁻⁸ M).
-
The medium is changed every 2-3 days for a period of 7-14 days.
3. Assays:
-
Calcium Deposition:
-
Alizarin Red S Staining: Cells are fixed and stained with Alizarin Red S solution, which binds to calcium deposits, appearing as red nodules. The stained area can be quantified by image analysis.
-
Calcium Quantification: The calcium deposits are dissolved using an acid solution (e.g., 0.6 N HCl), and the calcium concentration in the extract is measured using a colorimetric assay.
-
-
Western Blot Analysis for β-catenin:
-
Nuclear and cytoplasmic protein fractions are isolated from the cells.
-
Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for β-catenin to assess its translocation to the nucleus.
-
-
Gene Expression Analysis:
-
Total RNA is extracted from the cells.
-
The expression of osteogenic marker genes (e.g., Runx2, Msx2, Osteocalcin) is quantified using quantitative real-time PCR (qRT-PCR).
-
Signaling Pathway: Wnt/β-catenin in VSMC Calcification
Caption: Differential regulation of the Wnt/β-catenin pathway by this compound and Calcitriol in VSMCs.
III. Effects on Proliferation and Apoptosis of Cancer and Endothelial Cells
This compound and Calcitriol have been investigated for their anti-proliferative and pro-apoptotic effects in various cell types, including cancer and endothelial cells.
Quantitative Data Summary: Leukemia Cell Lines (HL-60 and U937)
| Parameter | This compound | Calcitriol | Key Findings |
| Inhibition of Clonal Proliferation (IC₅₀) | HL-60: ~3x10⁻⁸ MU937: ~4x10⁻⁸ M | HL-60: ~5x10⁻⁸ MU937: ~8x10⁻⁸ M | This compound is more potent than Calcitriol in inhibiting the proliferation of these leukemia cell lines. |
| Cell Cycle Arrest | Induces G₀/G₁ arrest | Induces G₀/G₁ arrest | Both compounds cause cell cycle arrest, with this compound showing a more pronounced effect in HL-60 cells. |
| Induction of Apoptosis | Significant induction in HL-60 cells | No significant induction | This compound, but not Calcitriol, significantly induces apoptosis in HL-60 leukemia cells. |
Experimental Protocol: Cell Proliferation and Apoptosis Assays
1. Cell Culture and Treatment:
-
Leukemia cell lines (e.g., HL-60, U937) or endothelial cells (e.g., HUVECs) are cultured in appropriate media.
-
Cells are seeded in multi-well plates and treated with various concentrations of this compound or Calcitriol for specified durations (e.g., 24-96 hours).
2. Proliferation Assays:
-
Clonogenic Assay: Cells are plated in a semi-solid medium (e.g., methylcellulose) and treated with the compounds. Colonies are counted after a period of incubation (e.g., 10-14 days).
-
MTT or WST-1 Assay: The metabolic activity of the cells, which correlates with cell number, is measured colorimetrically.
3. Cell Cycle Analysis:
-
Cells are harvested, fixed (e.g., in ethanol), and stained with a DNA-intercalating dye (e.g., propidium iodide).
-
The DNA content of individual cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G₀/G₁, S, G₂/M).
4. Apoptosis Assays:
-
Annexin V/Propidium Iodide Staining: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and propidium iodide (which enters late apoptotic and necrotic cells). The stained cells are analyzed by flow cytometry.
-
Caspase Activity Assay: The activity of key executioner caspases (e.g., caspase-3) is measured in cell lysates using a colorimetric or fluorometric substrate.
Logical Diagram: Apoptosis Induction Pathway
Caption: Differential effects of this compound and Calcitriol on apoptosis induction in HL-60 cells.
Conclusion
The in vitro evidence suggests that this compound and Calcitriol, while both acting through the VDR, have distinct cellular effects. This compound appears to have a more favorable profile in preventing vascular smooth muscle cell calcification and in inhibiting the proliferation of certain cancer cell lines, with a lower tendency to inhibit osteoblast activity compared to Calcitriol. Conversely, Calcitriol demonstrates more potent effects on bone mineral mobilization. These findings underscore the importance of selecting the appropriate VDR activator based on the specific research question and cellular context in in vitro investigations. The detailed protocols and comparative data presented in this guide aim to facilitate informed decision-making for researchers in the field.
Paricalcitol Demonstrates Superior Survival Benefits Over Calcitriol in Preclinical Models of Chronic Kidney Disease
A comprehensive review of preclinical studies indicates that paricalcitol, a selective vitamin D receptor activator, confers a significant survival advantage compared to calcitriol, the active form of vitamin D3, in animal models of chronic kidney disease (CKD). This survival benefit is associated with this compound's distinct effects on mineral metabolism and key signaling pathways involved in the progression of CKD-related complications.
Researchers and drug development professionals will find compelling evidence in preclinical data that positions this compound as a promising therapeutic agent for mitigating the high mortality rates associated with CKD. In a key study utilizing a uremic rat model, treatment with this compound resulted in markedly better survival outcomes compared to calcitriol.[1][2]
Quantitative Analysis of Survival Outcomes
A pivotal preclinical study investigated the effects of this compound and calcitriol in a well-established uremic rat model of CKD induced by 5/6 nephrectomy. The survival data from this study clearly illustrate the superior efficacy of this compound.
| Treatment Group | Initial Number of Animals (n) | Survival at 28 Days (%) | Key Findings |
| Vehicle (Saline) | 8 | ~87.5% | Control group with high survival. |
| Calcitriol (80 ng/kg) | 11 | ~45% | Significantly reduced survival compared to vehicle.[1][2] |
| This compound (240 ng/kg) | 10 | ~90% | Survival rate comparable to the vehicle group, demonstrating a significant advantage over calcitriol.[2] |
Experimental Protocols
The survival benefits of this compound were evaluated in a robust preclinical model of CKD.
Animal Model: The 5/6 nephrectomy uremic rat model is a standard and widely used model to simulate the pathophysiology of human CKD. This surgical procedure involves the removal of two-thirds of one kidney and the entire contralateral kidney, leading to a progressive decline in renal function.
Treatment Administration: In the comparative survival study, uremic rats were treated with either vehicle (saline), calcitriol (80 ng/kg), or this compound (240 ng/kg) administered intraperitoneally three times a week.
Survival Monitoring: The survival of the animals in each treatment group was monitored over a period of 28 days. The Kaplan-Meier survival curve was used to visualize and analyze the differences in survival rates between the groups.
Differentiated Signaling Pathways
The survival advantage of this compound over calcitriol can be attributed to their differential effects on key signaling pathways that are dysregulated in CKD. While both compounds act through the Vitamin D Receptor (VDR), this compound exhibits a more favorable profile in modulating downstream cellular processes.
Vitamin D Receptor (VDR) Signaling
Both this compound and calcitriol bind to the VDR, which then forms a heterodimer with the retinoid X receptor (RXR). This complex translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) on the DNA, thereby regulating the transcription of target genes involved in mineral metabolism and other cellular functions.
Differential Regulation of FGF23-Klotho and Wnt/β-Catenin Pathways
The superiority of this compound in preclinical survival studies is linked to its differential regulation of the FGF23-Klotho and Wnt/β-catenin signaling pathways, both of which are implicated in the progression of renal and cardiovascular complications in CKD.
This compound has been shown to upregulate the expression of Klotho, a protein with reno-protective and cardio-protective effects. In contrast, calcitriol's effect on Klotho is less pronounced. Furthermore, this compound can inhibit the pro-fibrotic Wnt/β-catenin signaling pathway, which is often aberrantly activated in CKD. This inhibition may contribute to the preservation of renal function and structure.
References
Paricalcitol Demonstrates Preclinical Superiority in Attenuating Disease Progression Across Key Models
A comprehensive review of preclinical data reveals Paricalcitol's significant advantages over other vitamin D analogs, particularly Calcitriol, in models of chronic kidney disease (CKD), cardiovascular complications, and certain cancers. These studies highlight this compound's ability to effectively modulate key disease pathways while exhibiting a superior safety profile, primarily concerning calcium and phosphorus homeostasis.
This compound, a selective vitamin D receptor activator (VDRA), has been shown to offer potent therapeutic effects with a reduced risk of hypercalcemia and hyperphosphatemia, common dose-limiting toxicities associated with traditional vitamin D therapy.[1][2][3] Preclinical evidence consistently supports its superiority in various disease models through mechanisms that extend beyond parathyroid hormone (PTH) suppression to include anti-inflammatory, anti-fibrotic, and anti-proliferative actions.
Chronic Kidney Disease (CKD) and Associated Complications
In preclinical models of CKD, this compound has demonstrated marked efficacy in mitigating renal damage and its systemic consequences. Compared to Calcitriol, this compound shows a greater ability to reduce renal interstitial fibrosis and inflammation.[4]
A key study in a 7/8 nephrectomy rat model of chronic renal failure (CRF) found that this compound treatment significantly reduced renal collagen I deposition and interstitial fibrosis. This was achieved through the downregulation of the renin-angiotensin-aldosterone system (RAAS) and a decrease in inflammatory leukocyte infiltration.[4] While Calcitriol showed similar trends, the effects were not statistically significant for most biomarkers measured.
Furthermore, in a mouse model of obstructive nephropathy, this compound was shown to inhibit renal inflammation by reducing the infiltration of T cells and macrophages. This effect was linked to the decreased expression of inflammatory chemokines like RANTES and TNF-α. The underlying mechanism involves the promotion of Vitamin D Receptor (VDR)-mediated sequestration of NF-κB signaling, a pivotal inflammatory pathway.
Another critical advantage of this compound is its attenuated impact on calcium and phosphorus levels. Animal studies in uremic rats have shown that this compound effectively suppresses PTH with a lower risk of hypercalcemia and a lower calcium-phosphorus product compared to Calcitriol, even at significantly higher doses. This is crucial in preventing vascular calcification, a major contributor to cardiovascular mortality in CKD patients.
Quantitative Comparison in CKD Models
| Parameter | Disease Model | This compound | Calcitriol | Key Findings |
| Renal Interstitial Fibrosis | 7/8 Nephrectomy (Rat) | Significant Reduction | Non-significant trend | This compound effectively attenuated renal interstitial fibrosis. |
| Renal Collagen I | 7/8 Nephrectomy (Rat) | Significant Reduction | Non-significant trend | This compound reduced a key marker of fibrosis. |
| Renal Inflammation (CD45+) | 7/8 Nephrectomy (Rat) | Significant Reduction | Non-significant trend | This compound decreased inflammatory cell infiltration. |
| Serum PTH | Uremic Rats | Effective Suppression | Effective Suppression | This compound achieved PTH suppression with a better safety profile. |
| Intestinal Calcium Transport Markers | Uremic Rats | Decreased Expression | Increased Expression | This compound has a lower impact on intestinal calcium absorption. |
| Vascular Calcification | Uremic Rats | No Vascular Calcification | Induced Vascular Calcification | This compound did not cause vascular calcification at similar PTH-suppressing doses. |
Cardiovascular Disease Models
The cardioprotective effects of this compound have been demonstrated in various preclinical models, highlighting its potential to mitigate cardiovascular complications often associated with CKD and other conditions.
In a rat model of established heart failure induced by transverse aortic constriction (TAC), this compound treatment, initiated after the development of heart failure, prevented the progression of ventricular dilation and hypertrophy and halted the decline in ejection fraction. These benefits were attributed to the attenuation of intracellular calcium mishandling, and anti-fibrotic and anti-hypertrophic effects.
Furthermore, in a rat model of cardiomyopathy induced by isoproterenol, this compound injections ameliorated cardiac fibrosis. This was associated with the regulation of endothelial cell transition, a process implicated in fibrogenesis. Studies in uremic rats have also shown that this compound can prevent a decrease in myocardial VDR expression, which is linked to the development of uremic cardiomyopathy.
Quantitative Comparison in Cardiovascular Disease Models
| Parameter | Disease Model | This compound | Vehicle/Control | Key Findings |
| Left Ventricular Ejection Fraction | Transverse Aortic Constriction (Mouse) | Progression Halted | Continued Decline | This compound preserved cardiac function in established heart failure. |
| Ventricular Dilation & Hypertrophy | Transverse Aortic Constriction (Mouse) | Progression Prevented | Continued Progression | This compound attenuated adverse cardiac remodeling. |
| Cardiac Fibrosis (Collagen-1 & 3 mRNA) | Transverse Aortic Constriction (Mouse) | Significantly Lower | Significantly Higher | This compound exhibited potent anti-fibrotic effects. |
| Cardiac Fibrosis | Isoproterenol-Induced Cardiomyopathy (Rat) | Ameliorated | Induced | This compound reduced cardiac fibrosis. |
Oncology Models
Preclinical studies have also explored the anti-tumor potential of this compound, demonstrating its ability to inhibit tumor growth in certain cancer models.
In a murine model of uterine fibroids, this compound treatment resulted in a significant reduction in tumor size. When compared to 1,25-dihydroxyvitamin D3 (Calcitriol), this compound showed a slightly greater reduction in tumor volume. The anti-proliferative effect of this compound was significant, with a 66% reduction in cell proliferation compared to a 56% reduction with Calcitriol. Both agents induced caspase activity, suggesting the activation of apoptosis.
Quantitative Comparison in a Uterine Fibroid Model
| Parameter | Disease Model | This compound (300 ng/kg/d) | 1,25-dihydroxyvitamin D3 (500 ng/kg/d) | Key Findings |
| Tumor Size Reduction | Subcutaneous Uterine Fibroid Xenograft (Mouse) | Slightly Higher Reduction | Significant Reduction | Both agents significantly reduced tumor size, with a trend favoring this compound. |
| Cell Proliferation | Subcutaneous Uterine Fibroid Xenograft (Mouse) | 66% Reduction | 56% Reduction | This compound demonstrated a greater anti-proliferative effect. |
| Caspase Activity | Subcutaneous Uterine Fibroid Xenograft (Mouse) | 123.6% Increase | 124.9% Increase | Both agents induced apoptosis to a similar extent. |
Experimental Protocols
7/8 Nephrectomy Model of Chronic Renal Failure in Rats
-
Animal Model: Male Wistar rats.
-
Surgical Procedure: A two-step surgical procedure was performed. First, two-thirds of the left kidney was removed. One week later, the entire right kidney was removed, resulting in a 7/8 nephrectomy.
-
Treatment: Four weeks after the second surgery, rats were randomized to receive either vehicle, this compound, or Calcitriol for four weeks. Doses were administered to achieve equivalent PTH suppression (3:1 dose ratio for this compound to Calcitriol).
-
Key Parameters Measured: Renal interstitial fibrosis (Masson's trichrome staining), collagen I deposition (immunohistochemistry), renal inflammation (CD45+ cell count), and expression of RAAS components (mRNA levels of renin, ATR1, ATR2).
Mouse Model of Obstructive Nephropathy
-
Animal Model: Male C57BL/6 mice.
-
Surgical Procedure: Unilateral ureteral obstruction (UUO) was performed by ligating the left ureter.
-
Treatment: Mice were treated with this compound or vehicle daily, starting one day before surgery.
-
Key Parameters Measured: Infiltration of T cells (CD3+ staining) and macrophages (F4/80+ staining), and mRNA expression of RANTES and TNF-α in kidney tissue.
Murine Model of Uterine Fibroids
-
Animal Model: Athymic nude mice.
-
Tumor Induction: Eker rat-derived uterine leiomyoma cells (ELT-3) were injected subcutaneously to generate tumors. Estrogen pellets were implanted to support tumor growth.
-
Treatment: Mice with established tumors were randomized to receive vehicle, this compound (300 ng/kg/d), or 1,25-dihydroxyvitamin D3 (500 ng/kg/d) for four consecutive weeks.
-
Key Parameters Measured: Tumor volume, cell proliferation (Ki-67 staining), and apoptosis (caspase activity assay).
Signaling Pathways and Experimental Workflows
This compound's Anti-inflammatory Signaling Pathway
Caption: this compound activates the VDR, which sequesters NF-κB, preventing its binding to the RANTES promoter and subsequent inflammation.
Experimental Workflow for Uterine Fibroid Animal Model
Caption: Experimental workflow for evaluating this compound's anti-tumor effects in a murine uterine fibroid model.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. A Randomized Multicenter Trial of this compound versus Calcitriol for Secondary Hyperparathyroidism in Stages 3–4 CKD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effects of calcitriol and this compound on renal fibrosis in CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
Paricalcitol's Therapeutic Window: A Comparative Analysis Across Experimental Setups
A comprehensive guide for researchers on the efficacy and safety of paricalcitol, a selective vitamin D receptor activator, in various experimental models. This guide provides a comparative analysis of its therapeutic window, supported by quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.
This compound, a synthetic analog of calcitriol, is a cornerstone in the management of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). Its therapeutic efficacy hinges on the selective activation of the vitamin D receptor (VDR), which in turn suppresses parathyroid hormone (PTH) synthesis and secretion.[1][2] This guide delves into the validation of this compound's therapeutic window across different experimental settings, from in vitro cell cultures to animal models and human clinical trials, providing a robust understanding of its pharmacological profile.
Comparative Efficacy and Safety Data
The therapeutic window of this compound is defined by its ability to effectively reduce PTH levels without causing significant hypercalcemia or hyperphosphatemia. The following tables summarize key quantitative data from various studies, offering a comparative overview of its performance.
Table 1: this compound Efficacy in Reducing Parathyroid Hormone (PTH) Levels
| Experimental Setup | Model | This compound Dose | Duration | PTH Reduction | Citation |
| Clinical Trial | CKD Stage 5 on Hemodialysis | Dose-escalating | 32 weeks | >50% reduction from baseline | [3] |
| Clinical Trial | CKD Stages 3-4 | 1 µ g/day | 24 weeks | -52% | [4] |
| Clinical Trial | Pediatric CKD Stage 5 | Dose-adjustable | 12 weeks | ≥30% reduction from baseline | [5] |
| Animal Study | Dogs with CKD | 14 ng/kg/day | 12 weeks | 22% decrease | |
| Animal Study | Rats with CKD (5/6 nephrectomy) | 0.1-0.3 µg/kg (3x/week) | 10 weeks | Significant decrease |
Table 2: Safety Profile of this compound: Incidence of Hypercalcemia
| Experimental Setup | Model | This compound Dose | Duration | Incidence of Hypercalcemia | Comparison | Citation |
| Clinical Trial | CKD Stage 5 on Hemodialysis | Dose-escalating | 32 weeks | Significantly fewer sustained episodes | vs. Calcitriol | |
| Clinical Trial | CKD Stages 3-4 | 1 µ g/day | 24 weeks | 3 patients (out of 45) | vs. 1 patient with Calcitriol | |
| Clinical Trial | Pediatric CKD Stage 5 | Dose-adjustable | 12 weeks | Low incidence | - | |
| Animal Study | Dogs with CKD | 14 ng/kg/day | 12 weeks | Mild hypercalcemia in 7/13 dogs | vs. Placebo | |
| Animal Study | Rats with CKD (5/6 nephrectomy) | 0.3 µg/kg (High Dose) | 10 weeks | Higher than low dose this compound and VS-105 | vs. Low Dose & VS-105 |
Signaling Pathways and Mechanism of Action
This compound exerts its effects primarily through the activation of the Vitamin D Receptor, a nuclear receptor that regulates gene expression. The binding of this compound to the VDR leads to a cascade of molecular events that ultimately control PTH levels and exert anti-inflammatory and anti-fibrotic effects in the kidney.
Vitamin D Receptor (VDR) Activation Pathway
Upon entering the cell, this compound binds to the VDR. This complex then heterodimerizes with the retinoid X receptor (RXR) and translocates to the nucleus. Inside the nucleus, the VDR/RXR heterodimer binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.
Anti-inflammatory Signaling via NF-κB Sequestration
This compound has been shown to exert anti-inflammatory effects by interfering with the NF-κB signaling pathway. In renal tubular cells, this compound promotes the physical association of the VDR with the p65 subunit of NF-κB. This interaction sequesters p65, preventing its binding to the promoter of pro-inflammatory genes like RANTES (CCL5), thereby repressing their transcription.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to evaluate this compound.
In Vitro Study: VDR Activation and Gene Expression Analysis
-
Cell Culture: Human proximal tubular epithelial cells (HKC-8) are cultured in a suitable medium.
-
Treatment: Cells are treated with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of varying concentrations of this compound.
-
RNA Isolation and RT-PCR: Total RNA is extracted from the cells, and reverse transcription-polymerase chain reaction (RT-PCR) is performed to quantify the mRNA expression of target genes (e.g., RANTES).
-
Western Blotting: Protein lysates are prepared, and western blotting is used to detect the protein levels of target molecules (e.g., RANTES, VDR, p65).
-
Chromatin Immunoprecipitation (ChIP) Assay: This technique is used to determine if a specific protein (e.g., p65) binds to a specific DNA sequence (e.g., RANTES promoter) in the cell.
Animal Model: Chronic Kidney Disease in Dogs
-
Study Design: A placebo-controlled, randomized crossover study is conducted on dogs with naturally acquired CKD.
-
Animals: Thirteen dogs with stable CKD (IRIS Stages 2-4) are enrolled.
-
Treatment: Dogs are randomly assigned to receive either oral this compound (14 ng/kg/day) or a placebo for a 12-week period, followed by a washout period and then crossover to the other treatment arm.
-
Monitoring: Dogs are evaluated every 3 weeks. Blood samples are collected to measure serum PTH, ionized calcium, and FGF-23 levels. Urine is collected to determine the urine protein-to-creatinine ratio.
-
Outcome Measures: The primary outcomes are the change in serum PTH concentrations and the incidence of hypercalcemia.
Clinical Trial: Secondary Hyperparathyroidism in CKD Patients
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled or active-comparator (e.g., calcitriol) trial.
-
Participants: Patients with CKD (e.g., Stages 3-5) and elevated PTH levels are recruited.
-
Treatment: Patients are randomized to receive either oral or intravenous this compound or a comparator/placebo. The dose is typically initiated at a standard level and then titrated based on regular monitoring of PTH, serum calcium, and phosphorus levels.
-
Monitoring: Blood samples are collected at regular intervals (e.g., every 2-4 weeks) to assess efficacy (PTH levels) and safety (calcium, phosphorus).
-
Primary Endpoint: The primary efficacy endpoint is often defined as a certain percentage reduction in baseline PTH levels (e.g., ≥30% or ≥50%). The primary safety endpoint is the incidence of hypercalcemia and/or an elevated calcium-phosphorus product.
Conclusion
The validation of this compound's therapeutic window is a multifaceted process that relies on a convergence of evidence from in vitro, animal, and human studies. The data consistently demonstrates its efficacy in reducing PTH levels in the context of secondary hyperparathyroidism. While the risk of hypercalcemia exists, it appears to be manageable and, in some comparisons, lower than that of non-selective VDR activators like calcitriol. The detailed experimental protocols and understanding of its molecular mechanisms provide a solid foundation for further research and clinical application of this compound in the management of chronic kidney disease and its complications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The influence of selective vitamin D receptor activator this compound on cardiovascular system and cardiorenal protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A randomized multicenter trial of this compound versus calcitriol for secondary hyperparathyroidism in stages 3-4 CKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Paricalcitol Demonstrates Superior Efficacy in Calcitriol-Resistant In Vitro Models
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of in vitro studies reveals that paricalcitol, a selective vitamin D receptor (VDR) agonist, exhibits significant efficacy in cellular models that have developed resistance to calcitriol, the active form of vitamin D3. This comparative guide synthesizes available data, providing researchers, scientists, and drug development professionals with a detailed overview of the experimental evidence, underlying molecular mechanisms, and relevant protocols for evaluating the differential effects of these two vitamin D analogues.
Calcitriol has long been recognized for its anti-proliferative and pro-differentiative effects in various cancer cell lines. However, the development of resistance often limits its therapeutic potential. The data presented herein suggests that this compound may offer a viable alternative in such cases, potentially by eliciting a distinct downstream signaling cascade upon VDR activation.
Comparative Efficacy in Cancer Cell Lines
While direct head-to-head studies in established calcitriol-resistant cancer cell lines are limited in published literature, the existing body of research on various cancer cell lines, including gastric, myeloid leukemia, and prostate cancer, indicates that this compound consistently demonstrates potent anti-proliferative and pro-apoptotic activities.[1][2] Notably, in some contexts, this compound has shown a favorable profile in terms of its calcemic effects, a significant consideration in potential therapeutic applications.
A key aspect of calcitriol resistance is the upregulation of CYP24A1, the enzyme responsible for catabolizing calcitriol. This compound's selective VDR activation may modulate CYP24A1 expression differently than calcitriol, although further research is needed to fully elucidate this mechanism.
The following tables summarize the quantitative data from studies investigating the anti-cancer effects of this compound and calcitriol in various cancer cell lines.
Table 1: Inhibition of Cell Proliferation (IC50 Values)
| Cell Line | Compound | IC50 | Reference |
| HL-60 (Leukemia) | This compound | 2.4 x 10⁻⁹ M | [3] |
| NB-4 (Leukemia) | This compound | 3.4 x 10⁻⁹ M | [3] |
| THP-1 (Leukemia) | This compound | 5.8 x 10⁻⁹ M | [3] |
| HT-29 (Colon) | This compound | 1.7 x 10⁻⁸ M | |
| SW837 (Colon) | This compound | 3.2 x 10⁻⁸ M | |
| NCI-H929 (Myeloma) | This compound | 2.0 x 10⁻¹⁰ M | |
| HT-29 (Colon) | Calcitriol | 10⁻² µM | |
| SW837 (Colon) | Calcitriol | 10⁻³ µM |
Table 2: Induction of Apoptosis
| Cell Line | Compound (Concentration) | Apoptosis Induction | Reference |
| AGS (Gastric) | This compound (0.5µM, 1µM) | Increased late-phase apoptosis | |
| SNU719 (Gastric) | This compound (0.5µM, 1µM) | Increased late-phase apoptosis | |
| MKN45 (Gastric) | This compound (0.5µM, 1µM) | Increased early-phase apoptosis |
Table 3: Regulation of Key Apoptotic and VDR-Related Proteins
| Cell Line | Compound | Protein | Effect | Reference |
| AGS, MKN45, SNU719 | This compound | VDR | Upregulation | |
| AGS, MKN45, SNU719 | This compound | Cleaved Caspase-3 | Upregulation | |
| MKN45 | This compound | Bcl-2 | Downregulation |
Signaling Pathways and Experimental Workflows
The differential effects of this compound and calcitriol are believed to stem from their distinct interactions with the VDR and the subsequent recruitment of co-regulatory proteins. This can lead to differential gene expression profiles, even in cells with compromised responses to calcitriol. Below are diagrams illustrating the canonical Vitamin D signaling pathway and a proposed experimental workflow for comparing the efficacy of these compounds in a calcitriol-resistant model.
Caption: Canonical Vitamin D Receptor (VDR) signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
